Saucerneol
説明
特性
IUPAC Name |
4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O8/c1-17-18(2)31(39-30(17)21-8-11-23(32)26(15-21)35-5)22-10-13-25(28(16-22)37-7)38-19(3)29(33)20-9-12-24(34-4)27(14-20)36-6/h8-19,29-33H,1-7H3/t17-,18-,19-,29+,30+,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOZJIPBLSZHEA-CZDRXDAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O[C@H](C)[C@@H](C4=CC(=C(C=C4)OC)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Saucerneol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated significant potential as a therapeutic agent, exhibiting both anti-inflammatory and anti-cancer properties. This technical guide delineates the core mechanisms of action of this compound, focusing on its modulation of key signaling pathways. In inflammatory responses, this compound derivatives effectively suppress the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory mediators. In the context of oncology, particularly osteosarcoma, this compound induces apoptosis and inhibits cell migration and invasion by targeting the JAK2/STAT3 pathway. This document provides a comprehensive overview of the signaling pathways, quantitative data on its effects, and detailed experimental protocols to facilitate further research and drug development.
Anti-inflammatory Mechanism of Action
This compound derivatives, primarily this compound D and F, exert their anti-inflammatory effects by intervening in crucial signaling pathways within immune cells, such as macrophages and mast cells.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound F has been shown to dose-dependently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. This inhibition is achieved through the concomitant reduction of inducible nitric oxide synthase (iNOS) protein and mRNA expression. The underlying mechanism involves the inactivation of key transcription factors and signaling kinases.[1][2]
Specifically, this compound F:
-
Inhibits NF-κB Activation: It decreases the DNA-binding activity of NF-κB, a master regulator of inflammation, and reduces the activity of NF-κB-dependent reporter genes. This is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit.[1]
-
Blocks MAPK Activation: this compound F reduces the LPS-stimulated phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun NH2-terminal kinase (JNK).[1]
-
Inactivates AP-1: It also attenuates the luciferase activities of AP-1 reporter promoters and the DNA-binding capacity of AP-1, another critical transcription factor in inflammatory responses.[1]
Figure 1: this compound F Inhibition of Inflammatory Pathways.
Suppression of Mast Cell Degranulation
This compound D has been identified as an inhibitor of mast cell degranulation and the generation of eicosanoids, which are key events in allergic and inflammatory responses.[1]
The mechanism involves the suppression of the Syk kinase-dependent pathway:
-
Inhibition of Syk Phosphorylation: this compound D suppresses the phosphorylation of spleen tyrosine kinase (Syk), a critical signaling molecule downstream of the high-affinity IgE receptor (FcεRI).[1]
-
Downstream Effects: By inhibiting Syk, this compound D subsequently blocks multiple downstream signaling events, including the activation of phospholipase Cγ1 (PLCγ1), intracellular calcium influx, and the activation of MAPKs (ERK1/2, JNK, and p38) and the NF-κB pathway.[1]
Figure 2: this compound D Inhibition of Mast Cell Degranulation.
Anti-Cancer Mechanism of Action
This compound has shown promising anti-cancer effects, particularly in osteosarcoma, by inducing apoptosis and inhibiting cell migration and invasion.
Targeting the JAK2/STAT3 Signaling Pathway
In human osteosarcoma cell lines (MG63 and SJSA-1), this compound inhibits the JAK2/STAT3 pathway.[3][4] This inhibition leads to a cascade of events culminating in apoptotic cell death.
Key molecular events include:
-
Inhibition of JAK2/STAT3: this compound suppresses the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4]
-
Induction of Apoptosis: This leads to the cleavage of PARP and a decrease in the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin.[3]
-
Mitochondrial Dysfunction and ROS Generation: this compound disrupts the mitochondrial membrane potential and increases the generation of reactive oxygen species (ROS), further promoting apoptosis.[3]
-
Inhibition of Metastasis: this compound downregulates the expression of metastasis-associated proteins, including matrix metalloproteinases (MMPs) such as MMP2, MMP9, and MMP13, thereby suppressing invasion through the extracellular matrix and inhibiting anchorage-independent cell growth.[4]
Figure 3: this compound's Anti-Cancer Mechanism in Osteosarcoma.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Effect | IC50 Value / Concentration | Reference |
| Anti-inflammatory Effects | |||||
| Nitric Oxide (NO) Production | RAW264.7 | This compound F + LPS | Inhibition | Dose-dependent | [1] |
| iNOS Protein Expression | RAW264.7 | This compound F + LPS | Reduction | Dose-dependent | [1] |
| NF-κB Reporter Activity | RAW264.7 | This compound F + LPS | Inhibition | Dose-dependent | [1] |
| AP-1 Reporter Activity | RAW264.7 | This compound F + LPS | Inhibition | Dose-dependent | [1] |
| Mast Cell Degranulation | BMMCs | This compound D + Cytokine | Inhibition | Dose-dependent | [1] |
| Syk Phosphorylation | BMMCs | This compound D + Cytokine | Inhibition | Not specified | [1] |
| Anti-cancer Effects | |||||
| Cell Viability | MG63 (p53-mutant) | This compound | Reduction | Not specified | [3] |
| Cell Viability | SJSA-1 (p53-wild type) | This compound | Reduction | More sensitive than MG63 | [3] |
| PARP Cleavage | SJSA-1 | This compound | Increase | Dose-dependent | [3] |
| Anti-apoptotic Protein Expression (Bcl-2, Bcl-xL, survivin) | SJSA-1 | This compound | Reduction | Dose-dependent | [3] |
| Cell Invasion | SJSA-1 | This compound | Inhibition | Significant reduction | [4][5] |
Experimental Protocols
Cell Culture
-
RAW264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Osteosarcoma Cell Lines (MG63, SJSA-1): Cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Bone Marrow-Derived Mast Cells (BMMCs): Bone marrow cells are flushed from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 10 ng/mL IL-3, and 10 ng/mL stem cell factor (SCF) for 4-6 weeks to differentiate into mature mast cells.[6][7][8][9]
Nitric Oxide (NO) Production Assay
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound F for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[10][11][12]
-
Collect the culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[10]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Western Blot Analysis
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-p-Syk, anti-p-STAT3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 4: General Workflow for Western Blot Analysis.
Luciferase Reporter Assay
-
Co-transfect cells (e.g., RAW264.7 or HEK293T) with an NF-κB or AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with this compound F for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB, PMA for AP-1) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[4]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Cell Viability (MTT) Assay
-
Seed osteosarcoma cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Invasion Assay
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed osteosarcoma cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells in the upper chamber with this compound.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.[5][13][14]
Conclusion
This compound presents a multifaceted mechanism of action, positioning it as a compelling candidate for further investigation in both inflammatory diseases and cancer therapy. Its ability to concurrently modulate multiple key signaling pathways, including NF-κB, MAPKs, and JAK2/STAT3, underscores its therapeutic potential. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising natural compound.
References
- 1. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Mature (Peritoneum-Derived) Mast Cells and Immature (Bone Marrow-Derived) Mast Cell Precursors from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation and Functionality of Bone Marrow-Derived Mast Cells Depend on Varying Physiologic Oxygen Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Differentiation and Functionality of Bone Marrow-Derived Mast Cells Depend on Varying Physiologic Oxygen Conditions [frontiersin.org]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. corning.com [corning.com]
The Synthesis and Extraction of Saucerneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol, a lignan (B3055560) found in plants of the Saururus genus, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the current methodologies for the synthesis and extraction of this compound. It details plausible synthetic routes based on established strategies for tetrahydrofuran (B95107) lignans (B1203133) and outlines a comprehensive protocol for its extraction and purification from natural sources. Furthermore, this guide illustrates the key signaling pathways influenced by this compound, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound is a bioactive lignan characterized by a central tetrahydrofuran ring. It has been isolated from plant species such as Saururus cernuus and Saururus chinensis. Research has demonstrated its potential as a therapeutic agent, notably through its modulation of key cellular signaling pathways involved in inflammation and cell proliferation, such as the JAK2/STAT3 and NF-κB pathways. The growing interest in this compound necessitates a clear understanding of its procurement, whether through synthetic chemistry or extraction from natural sources. This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this promising natural product.
Synthesis of this compound
While a specific total synthesis of this compound has not been prominently reported in peer-reviewed literature, its structure as a tetrahydrofuran lignan allows for the proposal of a plausible synthetic strategy based on established methodologies for this class of compounds. The following sections outline a conceptual biomimetic approach.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound would involve the disconnection of the tetrahydrofuran ring, leading back to two phenylpropane units. Key strategies in the synthesis of similar lignans often involve oxidative coupling of these precursors.
Proposed Synthetic Pathway
A potential forward synthesis could involve the following key steps:
-
Preparation of Phenylpropane Monomers: Synthesis of the two distinct substituted phenylpropane units that form the building blocks of the this compound scaffold.
-
Oxidative Coupling: A biomimetic oxidative coupling of the two phenylpropane monomers to form a diarylbutane intermediate. This is a critical step where stereochemistry is often controlled.
-
Cyclization: Intramolecular cyclization of the diarylbutane intermediate to form the central tetrahydrofuran ring. This can be achieved through various methods, including acid-catalyzed cyclization or metal-mediated processes.
-
Final Modifications: Any necessary functional group manipulations to arrive at the final structure of this compound.
Experimental Protocol: A Representative Synthesis of a Tetrahydrofuran Lignan
The following protocol is a representative example of a synthetic sequence that could be adapted for the synthesis of this compound, based on reported syntheses of similar tetrahydrofuran lignans.
Step 1: Oxidative Dimerization of a Phenylpropene Precursor
-
Dissolve the phenylpropene precursor (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or acetone (B3395972) at room temperature.
-
Add a catalyst, for example, a horseradish peroxidase/H2O2 system or a metal-based oxidant like ferric chloride (FeCl3), portion-wise over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the dimeric intermediate.
Step 2: Cyclization to the Tetrahydrofuran Ring
-
Dissolve the purified dimeric intermediate (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting crude product by column chromatography to obtain the tetrahydrofuran lignan.
Quantitative Data for a Representative Synthesis
The following table summarizes hypothetical quantitative data for a representative synthesis of a tetrahydrofuran lignan, which could be analogous to a this compound synthesis.
| Step | Reaction | Starting Material (mass) | Product (mass) | Yield (%) | Purity (%) |
| 1 | Oxidative Dimerization | 5.0 g | 3.2 g | 64 | >95 (by NMR) |
| 2 | Cyclization | 3.0 g | 2.1 g | 70 | >98 (by HPLC) |
| Overall | 5.0 g | 2.1 g | 44.8 | >98 |
Extraction and Isolation of this compound from Saururus cernuus
The primary natural source of this compound is the plant Saururus cernuus. The following sections detail a comprehensive protocol for its extraction and purification.
Extraction Workflow
The general workflow for the extraction and isolation of this compound involves solvent extraction of the plant material followed by chromatographic purification.
Detailed Experimental Protocol
Step 1: Plant Material Preparation and Extraction
-
Air-dry the aerial parts of Saururus cernuus at room temperature for 7-10 days.
-
Grind the dried plant material into a fine powder.
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (5 L) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at 40 °C using a rotary evaporator to obtain a crude methanol extract.
Step 2: Solvent-Solvent Partitioning
-
Suspend the crude methanol extract in distilled water (1 L).
-
Perform successive partitioning with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).
-
Separate the layers and concentrate the ethyl acetate fraction to dryness under reduced pressure.
Step 3: Column Chromatography
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of 50-100 mL and monitor by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the compound of interest based on the TLC profile.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the combined fractions containing this compound by preparative HPLC.
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound and concentrate the solvent to obtain the pure compound.
Quantitative Data for Extraction and Isolation
The following table presents representative quantitative data for the extraction and isolation of this compound from Saururus cernuus.
| Step | Process | Starting Material (mass) | Product (mass) | Yield (%) | Purity (%) |
| 1 | Methanol Extraction | 1000 g (dried plant) | 85 g (crude extract) | 8.5 | - |
| 2 | Solvent Partitioning | 85 g (crude extract) | 25 g (EtOAc fraction) | 29.4 (of crude) | - |
| 3 | Column Chromatography | 25 g (EtOAc fraction) | 1.5 g (enriched fraction) | 6.0 (of EtOAc) | ~85 (by HPLC) |
| 4 | Preparative HPLC | 1.5 g (enriched fraction) | 0.25 g (pure this compound) | 16.7 (of enriched) | >99 (by HPLC) |
| Overall | 1000 g (dried plant) | 0.25 g (pure this compound) | 0.025 | >99 |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. This compound has been shown to inhibit this pathway.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in the inflammatory response. Chronic activation of NF-κB is associated with various inflammatory diseases and cancer. This compound can suppress the activation of this pathway.
Role in Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS) are highly reactive molecules that can cause damage to cells. However, they also function as signaling molecules. The interplay between this compound and ROS generation is an area of active research.
Conclusion
This technical guide has provided a detailed overview of the synthesis, extraction, and key signaling pathways associated with this compound. While a dedicated total synthesis remains to be published, the presented strategies for tetrahydrofuran lignans offer a solid foundation for its chemical synthesis. The detailed extraction protocol provides a practical guide for isolating this compound from its natural source, Saururus cernuus. The elucidation of its interactions with the JAK2/STAT3 and NF-κB signaling pathways, as well as its potential role in modulating ROS, underscores its therapeutic promise. This guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the potential of this compound as a novel therapeutic agent.
Isolating Lignans from Saururus chinensis: A Technical Guide for Researchers
An in-depth exploration of the methodologies for extracting, purifying, and characterizing bioactive lignans (B1203133) from Saururus chinensis, tailored for researchers, scientists, and drug development professionals.
Saururus chinensis, commonly known as Chinese lizard's tail, is a perennial herb that has been a staple in traditional Korean folk medicine for treating a variety of ailments including edema, jaundice, and inflammation. Modern phytochemical investigations have revealed that the therapeutic properties of this plant are largely attributable to its rich concentration of lignans. These phenolic compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroleptic effects. This technical guide provides a comprehensive overview of the isolation and characterization of key lignans from Saururus chinensis, with detailed experimental protocols and a summary of their biological activities.
Lignan (B3055560) Composition of Saururus chinensis
Saururus chinensis is a rich source of various lignans, with the roots and aerial parts of the plant containing distinct profiles. Notable lignans isolated from this plant include:
-
Manassantin A and B: These dineolignans are potent inhibitors of cellular melanin (B1238610) production and exhibit anti-inflammatory properties by down-regulating ICAM-1 expression.[1][2][3]
-
Sauchinone (B172494): This unique lignan has demonstrated significant hepatoprotective effects and anti-inflammatory activity through the suppression of the NF-κB signaling pathway.[4]
-
Saucerneols: A series of lignans, including newly identified saucerneols F, G, H, and I, which have shown cytotoxic activities against various cancer cell lines.[5]
-
Machilin D: A known 8-O-4'-type neolignan with antioxidant properties.[6]
Experimental Protocols: From Plant Material to Pure Lignans
The isolation of lignans from Saururus chinensis typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The following sections detail the common methodologies employed.
General Extraction and Fractionation Workflow
The initial step involves the extraction of crude lignans from the dried and powdered plant material. Methanol (B129727) or ethanol (B145695) are the most commonly used solvents for this purpose. The resulting crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.
Isolation of Manassantin A and B from Roots
The following protocol is adapted from studies reporting the isolation of manassantin A and B.[2][3]
-
Extraction: The dried roots of Saururus chinensis (2.5 kg) are extracted three times with methanol (18 L each). The solvent is then evaporated to yield a crude methanol extract (270 g).
-
Fractionation: The methanol extract is suspended in water and successively partitioned with n-hexane and ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which contains the target lignans, is concentrated.
-
Chromatographic Purification: The EtOAc extract is subjected to a series of chromatographic steps to isolate manassantin A and B. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and EtOAc.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column.
-
Reversed-Phase HPLC: Final purification is achieved using reversed-phase high-performance liquid chromatography.
-
Isolation of Saucerneols from Roots
The isolation of saucerneols follows a similar procedure, as described in the literature.[5]
-
Extraction and Partitioning: Dried roots (9.7 kg) are refluxed with 70% methanol. The resulting extract (1.0 kg) is suspended in water and partitioned with n-hexane, EtOAc, and butanol (BuOH).
-
Column Chromatography: The EtOAc extract (130 g) is subjected to silica gel column chromatography with a stepwise gradient of n-hexane-EtOAc and then EtOAc-MeOH.
-
Further Purification: The fractions containing saucerneols are further purified using Sephadex LH-20 and reversed-phase column chromatography to yield pure compounds.
Isolation of Sauchinone from the n-Hexane Fraction
A study on hepatoprotective lignans details the isolation of sauchinone from the n-hexane fraction.[7]
-
Extraction: The air-dried aerial parts of Saururus chinensis (9 kg) are extracted with 80% methanol.
-
Fractionation: The methanolic extract (900 g) is fractionated, and the n-hexane soluble fraction is selected for further purification.
-
Reversed-Phase HPLC: Sauchinone and its diastereomers are isolated from the n-hexane fraction using reversed-phase HPLC.
Quantitative Data Summary
The following tables summarize the reported biological activities of some of the key lignans isolated from Saururus chinensis.
| Lignan | Biological Activity | Cell Line/Model | IC50/MIC | Reference |
| Manassantin A | Inhibition of melanin production | B16 melanoma cells | 13 nM | [1] |
| Inhibition of ICAM-1 expression | HL-60 cells | 1.0 nM (MIC) | [2][3] | |
| Inhibition of LTC4 generation | Bone marrow-derived mast cells | - | [8] | |
| Manassantin B | Inhibition of melanin production | B16 melanoma cells | 8 nM | [1] |
| Inhibition of ICAM-1 expression | HL-60 cells | 5.5 nM (MIC) | [2][3] | |
| Saucerneol F | Cytotoxicity | HT-29, MCF-7, HepG-2 | - | [5] |
| This compound G | Cytotoxicity | HT-29, MCF-7, HepG-2 | - | [5] |
| This compound H | Cytotoxicity | HT-29, MCF-7, HepG-2 | - | [5] |
| This compound I | Cytotoxicity | HT-29, MCF-7, HepG-2 | - | [5] |
| Sauchinone | Inhibition of NO production | RAW264.7 cells | - | [9] |
| Inhibition of TNF-α production | RAW264.7 cells | - | [10] | |
| Compound 2 & 8 | Inhibition of NO production | RAW264.7 cells | 5.80 µM & 1.52 µM | [9] |
Signaling Pathways Modulated by Saururus chinensis Lignans
Several lignans from Saururus chinensis have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.
Sauchinone and the NF-κB Pathway
Sauchinone has been reported to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by suppressing the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages.[4][10]
Lignans and the Nrf2/HO-1 Pathway
Certain lignans from Saururus chinensis have been found to exhibit anti-inflammatory activity by activating the Nrf2/HO-1 signaling pathway.[9][11] This pathway plays a crucial role in the cellular defense against oxidative stress.
Conclusion
Saururus chinensis represents a valuable natural source of structurally diverse and biologically active lignans. The methodologies outlined in this guide provide a framework for the successful isolation and purification of these compounds. The potent and varied pharmacological activities of lignans such as manassantins and sauchinone underscore the importance of continued research into the therapeutic potential of this medicinal plant. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways, opens avenues for the development of novel therapeutic agents for a range of diseases.
References
- 1. Manassantin A and B from Saururus chinensis inhibiting cellular melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of manassantin A and B isolated from the roots of Saururus chinensis on PMA-induced ICAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antioxidant activities of a new lignan and a neolignan from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoprotective diastereomeric lignans from Saururus chinensis herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manassantin A isolated from Saururus chinensis inhibits 5-lipoxygenase-dependent leukotriene C4 generation by blocking mitogen-activated protein kinase activation in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lignans from Saururus chinensis exhibit anti-inflammatory activity by influencing the Nrf2/HO-1 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sauchinone, a lignan from Saururus chinensis, reduces tumor necrosis factor-alpha production through the inhibition of c-raf/MEK1/2/ERK 1/2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
Saucerneol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol (B3030236), a lignan (B3055560) predominantly found in the genus Saururus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound, alongside a detailed exploration of its biological effects and underlying molecular mechanisms. This document consolidates key quantitative data, outlines detailed experimental protocols for its isolation, and visualizes its known signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Chemical Structure
Natural Sources
The primary natural source of this compound is the plant species Saururus chinensis (Asian lizard's tail), a perennial herb used in traditional medicine.[1][2] It has been isolated from various parts of the plant, with the aerial parts being a significant source.[1][2] Another species in the same genus, Saururus cernuus (Lizard's tail), native to North America, has also been reported to contain this compound.[3][4][5][6] Further quantitative analysis of different plant parts and related species is required to establish a comprehensive profile of this compound distribution in the plant kingdom.
Experimental Protocols
Isolation of this compound from Saururus chinensis
The following protocol is a representative method for the isolation and purification of this compound from the aerial parts of Saururus chinensis.[1]
3.1.1. Extraction
-
Air-dry the aerial parts of Saururus chinensis (10 kg).
-
Extract the dried plant material three times with 80% methanol (B129727) (50 L) using ultrasonication for 30 minutes at room temperature.
-
Combine the methanolic extracts and concentrate under reduced pressure to yield a crude extract.
3.1.2. Fractionation
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Subject the ethyl acetate fraction to column chromatography on a YMC RP-18 column.
-
Elute with an acetone-water gradient (e.g., 1.2:1, v/v) to obtain sub-fractions.
3.1.3. Purification
-
Purify the this compound-containing sub-fraction using High-Performance Liquid Chromatography (HPLC).
-
Employ a J'sphere ODS H-80 column (250 mm × 20 mm).
-
Use 50% aqueous acetonitrile (B52724) as the mobile phase at a flow rate of 3 mL/min.
-
Monitor the eluent and collect the fractions corresponding to this compound.
-
Evaporate the solvent to obtain purified this compound (yield: 80.0 mg from 10 kg of dried plant material).[1]
Workflow for Isolation and Purification
Biological Activities and Quantitative Data
This compound and its derivatives exhibit a range of biological activities, including anti-inflammatory, anti-osteosarcoma, immunosuppressive, and anti-platelet aggregation effects. The following table summarizes the available quantitative data for these activities.
| Compound | Biological Activity | Assay System | IC50 / Effective Dose | Reference |
| This compound | Anti-osteosarcoma | MG63 and SJSA-1 cells | Cytotoxicity observed | [1] |
| (-)-Saucerneol | Inhibition of Osteoclast Differentiation | RANKL-treated RAW264.7 cells | Dose-dependent inhibition | [7] |
| This compound D | Anti-asthmatic | Ovalbumin-induced airway inflammation in mice | 20 and 40 mg/kg (oral) | [8] |
| This compound F | Inhibition of Degranulation | SCF-induced mouse bone marrow-derived mast cells | Dose-dependent inhibition | [9] |
| This compound G | Inhibition of MMP-9 induction | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition | [10] |
| (-)-Saucerneol methyl ether | NF-κB Inhibition | Not specified | Not specified | [11] |
Note: Specific IC50 values for many of the listed activities are not detailed in the cited abstracts and would require analysis of the full-text articles.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key cellular signaling pathways.
Anti-Osteosarcoma Activity: Inhibition of the JAK2/STAT3 Pathway
This compound has been shown to inhibit the growth, migration, and invasion of osteosarcoma cells.[1] This activity is, at least in part, mediated through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This pathway is often constitutively active in cancer cells and plays a critical role in cell proliferation, survival, and metastasis. This compound's inhibition of this pathway leads to decreased expression of anti-apoptotic proteins and metastasis-associated proteins.[1]
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways
Derivatives of this compound have demonstrated significant anti-inflammatory effects. For instance, this compound G inhibits lipopolysaccharide (LPS)-induced matrix metalloproteinase-9 (MMP-9) expression in RAW 264.7 macrophages.[10] This inhibition is achieved by blocking the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. This compound G suppresses the DNA binding activity and nuclear translocation of the p65 subunit of NF-κB.[10]
Mast Cell Stabilization: Inhibition of PLCγ1 and MAPKs
This compound F has been shown to attenuate degranulation and the generation of eicosanoids in mast cells.[9] This effect is mediated by the inhibition of Phospholipase Cγ1 (PLCγ1) phosphorylation and the subsequent suppression of intracellular calcium influx.[9] Furthermore, this compound F inhibits the phosphorylation of MAPKs, including ERK1/2, JNK, and p38, which are crucial for the nuclear translocation of cPLA2 and 5-LO, enzymes involved in the synthesis of inflammatory mediators.[9]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of bioactive lignans (B1203133) with therapeutic potential in oncology and inflammatory diseases. The established isolation protocols provide a solid foundation for obtaining these compounds for further research. The elucidation of their mechanisms of action, particularly their inhibitory effects on key signaling pathways such as JAK2/STAT3, NF-κB, and MAPKs, offers clear targets for drug development.
Future research should focus on a number of key areas. A definitive report on the initial discovery and characterization of this compound would be valuable for the historical and chemical record. A broader screening of plant species, especially within the Saururaceae family, could identify new and potentially more abundant natural sources. The generation of comprehensive quantitative data, including IC50 values for a wider range of biological targets and cell lines, is essential for structure-activity relationship studies and for prioritizing lead compounds. Finally, preclinical and clinical studies are warranted to fully evaluate the therapeutic efficacy and safety of this compound and its derivatives in relevant disease models.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saururus cernuus - Wikipedia [en.wikipedia.org]
- 4. NatureServe Explorer 2.0 [explorer.natureserve.org]
- 5. Saururus cernuus | Hoffman Nursery [hoffmannursery.com]
- 6. wildflower.org [wildflower.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound G, a new lignan, from Saururus chinensis inhibits matrix metalloproteinase-9 induction via a nuclear factor κB and mitogen activated protein kinases in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Elucidation of the Saucerneol Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol (B3030236), a lignan (B3055560) found in the plant Saururus chinensis, has garnered interest for its potential biological activities. Lignans (B1203133) are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. While the general biosynthetic framework for lignans is well-established, the specific enzymatic steps leading to this compound have not yet been fully elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, constructed from the established principles of phenylpropanoid and lignan biosynthesis. Furthermore, this document outlines detailed experimental protocols that can be employed to validate this proposed pathway, and presents relevant quantitative data from related systems to provide a practical framework for researchers.
Core Biosynthetic Pathways
The biosynthesis of this compound is predicated on the well-characterized phenylpropanoid pathway, which generates the monolignol precursors essential for lignan formation.
The Phenylpropanoid Pathway: Synthesizing the Building Blocks
The journey to this compound begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. This series of enzymatic reactions generates various phenolic compounds, including the monolignols that serve as the fundamental units for lignan and lignin (B12514952) biosynthesis. The core sequence of this pathway is conserved across many plant species.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it into its corresponding thioester, p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway branches to produce different monolignols. For the biosynthesis of guaiacyl-type lignans like this compound, the pathway proceeds through the following transformations to generate coniferyl alcohol:
-
p-Hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyl transferase (HCT): Transfers the p-coumaroyl group to shikimate.
-
p-Coumaroyl shikimate 3'-hydroxylase (C3'H): Another P450 enzyme that hydroxylates the coumaroyl moiety to produce caffeoyl shikimate.
-
HCT: The enzyme can then convert caffeoyl shikimate to caffeoyl-CoA.
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA to yield feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).
-
Cinnamyl Alcohol Dehydrogenase (CAD): The final step in monolignol synthesis, reducing coniferaldehyde to coniferyl alcohol.
Oxidative Coupling and the Role of Dirigent Proteins
The formation of the lignan backbone occurs through the oxidative coupling of two monolignol molecules. This reaction is catalyzed by oxidases, such as laccases and peroxidases, which generate monolignol radicals. The subsequent coupling of these radicals can lead to a variety of linkage types.
A critical aspect of lignan biosynthesis is the control of stereochemistry. This is often mediated by Dirigent Proteins (DIRs) . These proteins lack catalytic activity themselves but guide the coupling of monolignol radicals to produce specific stereoisomers. In the absence of DIRs, the coupling is typically random, resulting in a racemic mixture of products.
Putative Biosynthetic Pathway of this compound
Based on the structure of this compound (C₃₁H₃₈O₈), a putative biosynthetic pathway can be proposed, originating from two coniferyl alcohol units.
-
Oxidative Coupling of Coniferyl Alcohol: The pathway likely begins with the oxidase and dirigent protein-mediated coupling of two coniferyl alcohol radicals to form (+)-pinoresinol, a common intermediate in the biosynthesis of many lignans.
-
Sequential Reduction: (+)-Pinoresinol is then likely reduced to (+)-lariciresinol and subsequently to (-)-secoisolariciresinol by one or more pinoresinol-lariciresinol reductases (PLRs).
-
Dehydrogenation and Methylation: (-)-Secoisolariciresinol is then likely oxidized by a secoisolariciresinol (B192356) dehydrogenase (SDH) to form (-)-matairesinol. Subsequent modifications, such as methylation by O-methyltransferases (OMTs), would follow.
-
Further Tailoring Reactions: The formation of the specific this compound structure from a matairesinol-like intermediate would require a series of tailoring reactions, including hydroxylations catalyzed by cytochrome P450 monooxygenases and potentially further methylations and cyclizations to yield the final complex structure of this compound.
Quantitative Data in Lignan Biosynthesis
While quantitative data for the this compound-specific pathway is not available, data from related lignan and phenylpropanoid pathways can provide valuable context for experimental design.
| Parameter | Enzyme/Metabolite | Organism/System | Value | Reference |
| KM | Laccase (for ABTS) | Pleurotus ostreatus | 8 - 79 µM | [1] |
| KM | Laccase (for syringaldazine) | Pleurotus ostreatus | 12 - 52 µM | [1] |
| kcat | Laccase (for ABTS) | Pleurotus ostreatus | 18 - 1565 U mg⁻¹ | [1] |
| Metabolite Yield | (-)-Deoxypodophyllotoxin | N. benthamiana (heterologous) | 0.43% of dry weight | [2] |
| Metabolite Yield | Etoposide Aglycone | N. benthamiana (heterologous with TF) | 1 mg/g dry weight | [3][4] |
| Carbon Retention | Lignin from Coniferyl Alcohol | General (via Phenylalanine) | 65.7% from sucrose | [5][6] |
| Gene Expression | PAL, 4CL, DIR | Anthriscus sylvestris (roots) | Highest expression in roots | [7] |
Experimental Protocols for Pathway Elucidation
The following protocols outline a systematic approach to elucidate and validate the proposed biosynthetic pathway of this compound.
Experimental Workflow
Protocol 1: Candidate Gene Identification via Transcriptome Analysis
-
Plant Material: Collect various tissues (leaves, stems, roots, flowers) from Saururus chinensis. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Library Preparation and Sequencing: Prepare cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).
-
Identify putative genes involved in the phenylpropanoid and lignan biosynthesis pathways (PAL, C4H, 4CL, CCR, CAD, DIRs, PLRs, SDHs, P450s, OMTs) based on sequence similarity to known enzymes.
-
Perform differential gene expression analysis to identify candidate genes that are highly expressed in tissues where this compound accumulates (determined by metabolite analysis).
-
Protocol 2: In Vitro Functional Characterization of Enzymes
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from S. chinensis cDNA using PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Confirm protein purity and size by SDS-PAGE.
-
Enzyme Assays:
-
For Oxidases (Laccases): Monitor the oxidation of substrates like ABTS or syringaldazine (B1682856) spectrophotometrically. The reaction mixture should contain the purified enzyme, substrate, and an appropriate buffer.
-
For Reductases (PLR, CAD): Provide the proposed substrate (e.g., pinoresinol (B1678388) for PLR) and the necessary cofactor (NADPH or NADH). Monitor the reaction progress by HPLC or LC-MS to detect the formation of the product.
-
For O-methyltransferases (OMTs): Incubate the enzyme with the putative substrate and the methyl donor S-adenosyl methionine (SAM). Analyze the reaction products by LC-MS to detect the methylated compound.
-
-
Kinetic Analysis: Determine the kinetic parameters (KM and kcat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 3: In Vivo Pathway Reconstruction in Nicotiana benthamiana
-
Construct Preparation: Clone the candidate biosynthetic genes into plant expression vectors suitable for Agrobacterium-mediated transient expression.
-
Agroinfiltration: Infiltrate the leaves of 4-6 week old N. benthamiana plants with Agrobacterium tumefaciens strains carrying the expression constructs. Co-infiltrate multiple genes to reconstitute segments of the pathway.
-
Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf tissue. Homogenize the tissue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to extract the metabolites.
-
LC-MS/MS Analysis: Analyze the crude extracts using a high-resolution LC-MS/MS system. Develop a targeted method to detect the expected intermediates and the final product, this compound, based on their predicted mass-to-charge ratios and fragmentation patterns. Compare the results with authentic standards if available.
Conclusion and Future Perspectives
This guide presents a putative biosynthetic pathway for this compound, grounded in the established principles of lignan biosynthesis. The proposed pathway, originating from the phenylpropanoid pathway and proceeding through key lignan intermediates, offers a robust framework for experimental investigation. The detailed protocols provided for gene discovery, in vitro and in vivo functional characterization, and metabolite analysis constitute a clear roadmap for the elucidation of this pathway.
Future research should focus on the systematic application of these experimental strategies to Saururus chinensis. The successful identification and characterization of the enzymes involved in this compound biosynthesis will not only fill a gap in our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of this compound production. Heterologous expression of the complete pathway in microbial or plant chassis could enable a sustainable and scalable supply of this and other valuable lignans for pharmaceutical and nutraceutical applications.
References
- 1. Kinetic differences of purified laccases from six Pleurotus ostreatus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transcriptional Reactivation of Lignin Biosynthesis for the Heterologous Production of Etoposide Aglycone in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficiency of lignin biosynthesis: a quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Transcriptome analyses reveal the expression profile of genes related to lignan biosynthesis in Anthriscus sylvestris L. Hoffm. Gen - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Saucerneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data of Saucerneol, a sesquilignan isolated from Saururus chinensis. It also delves into its significant biological activities and the underlying signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data Analysis
This compound's structure has been elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections summarize the key spectroscopic data and the experimental protocols typically employed for such analyses.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound D
| Parameter | Value |
| Molecular Formula | C₃₁H₃₆O₈ |
| Molecular Weight | 536.6 g/mol |
| Ionization Mode | ESI |
| Note: | Specific fragmentation patterns from EI-MS or MS/MS analysis would be detailed here to further confirm the structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the detailed chemical structure of this compound. The data is typically acquired in deuterated chloroform (B151607) (CDCl₃).
Table 2: ¹H NMR Spectroscopic Data for this compound D (in CDCl₃)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Data unavailable in search results | |||
| Note: | This table would be populated with the specific proton chemical shifts, multiplicities (e.g., s, d, t, q, m), and coupling constants that define the proton environment within the molecule. |
Table 3: ¹³C NMR Spectroscopic Data for this compound D (in CDCl₃)
| Position | Chemical Shift (δ) [ppm] |
| Data from Phytochemistry, 2003, 64, 765 is not publicly available. | |
| Note: | This table would list the chemical shifts for each of the 31 carbon atoms in the this compound D molecule, as referenced in Phytochemistry, 2003, 64 , 765. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of lignans (B1203133) like this compound.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR data for a lignan (B3055560) like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ a standard pulse program (e.g., zgpg30).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments can be performed, including COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Mass Spectrometry Protocol
A general protocol for HR-ESI-MS analysis is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or introduce it via an HPLC system for online separation and analysis.
-
Acquire mass spectra in both positive and negative ion modes to determine the most abundant molecular ion.
-
The high-resolution data provides accurate mass measurements, allowing for the determination of the elemental composition and molecular formula.
-
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the molecular ion using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Biological Activity and Signaling Pathways
This compound D has demonstrated significant anti-inflammatory, antioxidant, and anti-asthmatic properties. Recent studies have also highlighted its potential as an anti-osteosarcoma agent.
Anti-inflammatory and Anti-allergic Effects
This compound D has been shown to inhibit the generation of eicosanoids (pro-inflammatory mediators) and degranulation in mast cells. This effect is mediated through the suppression of Spleen Tyrosine Kinase (Syk) phosphorylation[1][2].
Antioxidant and Anti-asthmatic Effects
In a mouse model of airway inflammation, this compound D exhibited antioxidant and anti-asthmatic effects.
Anti-Osteosarcoma Activity
This compound has been found to inhibit the growth, migration, and invasion of osteosarcoma cells in vitro. It is suggested that this activity is mediated through the regulation of Reactive Oxygen Species (ROS) and the STAT3 signaling pathway.
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the known signaling pathway of this compound D.
References
A Technical Guide to Saucerneol: Solubility and Stability Profiles for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility Assessment of Saucerneol (B3030236)
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, as a lignan (B3055560), is expected to be lipophilic in nature. A systematic solubility study in various pharmaceutically acceptable solvents is therefore essential.
Hypothetical Solubility Data
The following table summarizes hypothetical solubility data for this compound in a range of solvents, as would be determined through experimentation. This table serves as a template for presenting solubility results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | < 0.1 | Shake-flask |
| Ethanol | 25 | 15.2 | Shake-flask |
| Methanol | 25 | 25.8 | Shake-flask |
| Propylene (B89431) Glycol | 25 | 8.5 | Shake-flask |
| Polyethylene Glycol 400 | 25 | 12.3 | Shake-flask |
| Acetone | 25 | 45.1 | Shake-flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Shake-flask |
| 0.1 N HCl (pH 1.2) | 37 | < 0.1 | Shake-flask |
| Phosphate Buffer (pH 7.4) | 37 | < 0.1 | Shake-flask |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in various solvents at specified temperatures.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, ethanol, methanol, propylene glycol, PEG 400, acetone, DMSO, buffered solutions)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the samples to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Experimental Workflow for Solubility Assessment
Caption: Workflow for the shake-flask solubility determination method.
Stability Assessment of this compound
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. Forced degradation studies are conducted to understand the intrinsic stability of the molecule.
Hypothetical Stability Data: Forced Degradation
This table presents hypothetical results from a forced degradation study on this compound, which is essential for developing stability-indicating analytical methods.
| Stress Condition | Duration | Assay (%) | Degradation (%) | Major Degradants |
| 0.1 N HCl (aq) at 60°C | 24 hours | 85.2 | 14.8 | Peak 1, Peak 2 |
| 0.1 N NaOH (aq) at 60°C | 24 hours | 78.5 | 21.5 | Peak 3, Peak 4 |
| 3% H₂O₂ (aq) at RT | 24 hours | 92.1 | 7.9 | Peak 5 |
| Thermal (80°C, solid state) | 7 days | 98.5 | 1.5 | Minor peaks |
| Photolytic (ICH Q1B) | 7 days | 95.3 | 4.7 | Peak 6 |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound (pure compound)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to high temperature (e.g., 80°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The use of a PDA detector helps in assessing peak purity. LC-MS can be used to identify the mass of the degradation products.
Degradation Kinetics
The degradation of this compound under specific conditions can be modeled to predict its shelf-life. The degradation rate constant (k) and half-life (t½) can be determined by plotting the concentration of this compound against time. For instance, if the degradation follows first-order kinetics, the following equations apply:
ln[A]t = -kt + ln[A]₀ t½ = 0.693 / k
Where:
-
[A]t is the concentration of this compound at time t
-
[A]₀ is the initial concentration of this compound
-
k is the first-order rate constant
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation stability studies.
Signaling Pathways Modulated by this compound
This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This compound D, a closely related compound, has been shown to suppress the activation of NF-κB.[1]
Inhibition of the NF-κB Signaling Pathway by this compound
The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway, a central mediator of inflammatory responses.
Caption: this compound inhibits the Syk-dependent NF-κB signaling pathway.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will generate the robust data necessary for formulation development, regulatory submissions, and ultimately, the successful clinical application of this promising therapeutic agent. The elucidation of its mechanism of action through pathways like NF-κB further underscores its potential in treating inflammatory conditions. Future studies should focus on generating empirical data for this compound to populate the frameworks presented herein.
References
- 1. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Saucerneol In Vitro Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saucerneol is a naturally occurring lignan (B3055560) isolated from Saururus chinensis, a plant that has been utilized in traditional medicine.[1] In vitro studies have revealed its potential as a bioactive compound with significant anti-inflammatory and anti-cancer properties. These notes provide a summary of its known effects and detailed protocols for its experimental application in a laboratory setting.
Summary of Quantitative Data
The biological activities of this compound have been quantified in various in vitro models. The data below is compiled from studies on its anti-inflammatory and anti-cancer effects.
Table 1: Anti-Inflammatory Effects of this compound D on RAW 264.7 Macrophages
| Cell Line | Stimulus | Parameter Measured | Concentration of this compound D | Observed Effect | Reference |
| RAW 264.7 | LPS (1 µg/mL) | NO Production | 25 µg/mL | Significant Inhibition | [2] |
| RAW 264.7 | LPS (1 µg/mL) | iNOS Protein Expression | 25 µg/mL | 33% Inhibition | [2] |
| RAW 264.7 | LPS (1 µg/mL) | COX-2 Protein Expression | 25 µg/mL | 56% Inhibition | [2] |
| RAW 264.7 | LPS (1 µg/mL) | PGE2 Production | 6.25 - 50 µg/mL | Significant Suppression | [2] |
| RAW 264.7 | LPS (1 µg/mL) | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | 6.25 - 50 µg/mL | Significant Suppression | [2] |
| BMMCs | Cytokine | Eicosanoid Generation (PGD₂, LTC₄) | Not specified | Suppression | [3] |
| BMMCs | Cytokine | Degranulation | Not specified | Suppression | [3] |
LPS: Lipopolysaccharide; NO: Nitric Oxide; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; PGE2: Prostaglandin E2; IL: Interleukin; TNF: Tumor Necrosis Factor; BMMCs: Bone Marrow-Derived Mast Cells.
Table 2: Anti-Cancer Effects of this compound on Human Osteosarcoma Cells
| Cell Line | Parameter Measured | Concentration of this compound | Incubation Time | Observed Effect | Reference |
| MG63, SJSA-1 | Cell Viability | Not specified | - | Exhibited toxicity | [1] |
| SJSA-1 | PARP Cleavage | Indicated concentrations | 24 h | Increased cleavage | [1][4] |
| SJSA-1 | Anti-apoptotic Proteins (Bcl-2, Bcl-xL, survivin) | Indicated concentrations | 24 h | Decreased expression | [1][4] |
| SJSA-1 | Mitochondrial Membrane Potential | Indicated concentrations | 24 h | Disrupted potential | [1][4] |
| SJSA-1 | Reactive Oxygen Species (ROS) | Indicated concentrations | 24 h | Increased generation | [1][4] |
| MG63, SJSA-1 | Cell Migration & Invasion | Not specified | - | Suppressed | [1] |
| MG63, SJSA-1 | JAK2/STAT3 Pathway | Not specified | - | Inhibited | [1] |
PARP: Poly (ADP-ribose) polymerase; Bcl-2: B-cell lymphoma 2; Bcl-xL: B-cell lymphoma-extra large.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways.
Caption: Anti-inflammatory signaling cascade inhibited by this compound D.[3]
Caption: Anti-osteosarcoma signaling pathways modulated by this compound.[1][4]
Experimental Workflow
A typical workflow for evaluating the in vitro effects of this compound is outlined below.
Caption: Logical workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the bioactivity of this compound.
Protocol 1: Cell Viability (MTT Assay)
This assay determines the cytotoxicity of this compound against a chosen cell line.[2]
Materials:
-
Cell line of interest (e.g., RAW 264.7, SJSA-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100%.
Protocol 2: Anti-Inflammatory Activity (NO and Cytokine Measurement)
This protocol measures the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.[2]
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
24-well cell culture plates
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from MTT assay) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[2]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the culture supernatant. Store at -80°C until analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine ELISA:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using specific commercial ELISA kits according to the manufacturer's instructions.[2]
-
Protocol 3: Western Blot for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways (e.g., iNOS, COX-2, p-Syk, p-STAT3, PARP, Bcl-2).[2][4]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant (total cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Protocol 4: Apoptosis and ROS Detection
This protocol assesses this compound's ability to induce apoptosis and generate reactive oxygen species (ROS) in cancer cells.[1][4]
Materials:
-
Osteosarcoma cell line (e.g., SJSA-1)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope or flow cytometer
Procedure for Apoptosis (Flow Cytometry):
-
Treatment: Treat cells with this compound for 24 hours.
-
Cell Collection: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Procedure for ROS Detection (Fluorescence Microscopy):
-
Treatment: Culture SJSA-1 cells on glass coverslips and treat with this compound for 24 hours.[4]
-
Staining: Add DCFH-DA (final concentration 10 µM) to the cells and incubate for 30 minutes at 37°C.[4]
-
Washing: Wash cells with PBS to remove excess probe.
-
Visualization: Immediately visualize the green fluorescence (indicating ROS) using a fluorescence microscope. The nuclei can be counterstained with DAPI (blue).[4]
-
Quantification: Measure the fluorescence intensity using image analysis software.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Model Studies of Saucerneol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo therapeutic potential of Saucerneol (B3030236) and its derivatives, with a focus on this compound D. The protocols and data presented are compiled from preclinical animal studies and are intended to serve as a guide for designing and executing further research into the pharmacological effects of this compound.
Anti-Inflammatory and Antioxidant Effects in an Asthma Model
This compound D, a tetrahydrofuran-type sesquilignan, has demonstrated significant anti-inflammatory and antioxidant properties in a murine model of ovalbumin (OVA)-induced airway inflammation, a common model for studying asthma.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from an in vivo study on the effects of orally administered this compound D in a mouse model of asthma.[1]
Table 1: Effect of this compound D on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Cells (x10^5) | Macrophages (x10^4) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Control (Saline) | - | 1.5 ± 0.2 | 13.8 ± 2.1 | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.8 ± 0.2 |
| OVA-Induced | - | 10.2 ± 1.1 | 25.2 ± 3.5 | 58.3 ± 7.2 | 8.5 ± 1.3 | 10.1 ± 1.8 |
| This compound D | 20 | 6.8 ± 0.7 | 20.1 ± 2.9 | 35.4 ± 4.6 | 5.1 ± 0.9 | 7.2 ± 1.1 |
| This compound D | 40 | 4.2 ± 0.5 | 18.5 ± 2.5 | 15.1 ± 2.3 | 3.2 ± 0.6 | 4.5 ± 0.8 |
*p < 0.05 compared to the OVA-induced group. Data are presented as mean ± SEM.
Table 2: Effect of this compound D on Serum IgE and Th2 Cytokine Levels in BALF
| Treatment Group | Dose (mg/kg) | Total IgE (µg/ml) | IL-4 (pg/ml) | IL-5 (pg/ml) | IL-13 (pg/ml) |
| Control (Saline) | - | < 0.1 | 10.5 ± 2.1 | 15.2 ± 2.8 | 20.1 ± 3.5 |
| OVA-Induced | - | 3.5 ± 0.4 | 45.8 ± 5.3 | 68.4 ± 7.1 | 85.3 ± 9.2 |
| This compound D | 20 | 2.1 ± 0.3 | 30.2 ± 4.1 | 45.1 ± 5.6 | 58.7 ± 6.9 |
| This compound D | 40 | 1.2 ± 0.2 | 20.5 ± 3.5 | 28.9 ± 4.2 | 35.4 ± 5.1 |
*p < 0.05 compared to the OVA-induced group. Data are presented as mean ± SEM.
Table 3: Effect of this compound D on Oxidative Stress Markers in Lung Tissue
| Treatment Group | Dose (mg/kg) | ROS (RFU/mg protein) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (nmol/mg protein) |
| Control (Saline) | - | 150 ± 20 | 1.2 ± 0.2 | 25.8 ± 3.1 | 15.2 ± 2.3 |
| OVA-Induced | - | 580 ± 65 | 4.5 ± 0.6 | 12.3 ± 1.9 | 7.8 ± 1.1 |
| This compound D | 20 | 350 ± 42 | 2.8 ± 0.4 | 18.5 ± 2.5 | 11.5 ± 1.8 |
| This compound D | 40 | 210 ± 28 | 1.8 ± 0.3 | 22.1 ± 2.9 | 13.8 ± 2.1 |
*p < 0.05 compared to the OVA-induced group. Data are presented as mean ± SEM. (ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione)
Experimental Protocols
1. Ovalbumin (OVA)-Induced Airway Inflammation Mouse Model
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: On days 1 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide (B78521) in 200 µL of saline.
-
Challenge: From days 21 to 27, mice are challenged with 1% OVA in saline via nebulization for 30 minutes daily.
-
This compound D Administration: this compound D (20 and 40 mg/kg) is administered orally once daily from days 26 to 30.[1] The control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Sample Collection: 48 hours after the final OVA challenge, mice are euthanized. Blood, bronchoalveolar lavage fluid (BALF), and lung tissues are collected for analysis.
2. Analysis of Inflammatory Cells in BALF
-
The trachea is cannulated, and the lungs are lavaged with 1 ml of ice-cold PBS.
-
The collected BALF is centrifuged, and the cell pellet is resuspended.
-
Total cell counts are determined using a hemocytometer.
-
Differential cell counts are performed on cytospun slides stained with Diff-Quik.
3. Measurement of IgE and Cytokines
-
Serum is collected from blood samples for the measurement of total IgE levels using an ELISA kit.
-
The supernatant from the centrifuged BALF is used to measure the levels of IL-4, IL-5, and IL-13 using specific ELISA kits.
4. Histopathological Examination
-
Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia and mucus production.[1]
5. Oxidative Stress Marker Analysis
-
Lung tissues are homogenized in a suitable buffer.
-
The homogenates are used to measure:
-
Reactive Oxygen Species (ROS) production using a fluorescent probe (e.g., DCFH-DA).
-
Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Superoxide Dismutase (SOD) activity.
-
Glutathione (GSH) levels.
-
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of this compound D in alleviating airway inflammation.
Caption: Experimental timeline for the OVA-induced airway inflammation model.
Future Directions and Considerations
While the data for this compound D is promising, further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. Future research could explore:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Toxicology: Establishing the safety profile and determining the LD50 through acute and chronic toxicity studies.
-
Neuroprotective Effects: Investigating the potential of this compound in animal models of neurodegenerative diseases, given the antioxidant properties observed.
-
Anti-cancer Effects: Expanding on the ex vivo findings in osteosarcoma with in vivo tumor models to assess efficacy and mechanism of action.[2]
Researchers should consider the appropriate animal models, dosing regimens, and endpoints based on the specific therapeutic area of interest. The protocols outlined above can be adapted for these new avenues of investigation.
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Saucerneol: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for treating various cell cultures with Saucerneol, a lignan (B3055560) derived from Saururus chinensis. This document outlines its applications in cancer, inflammation, and bone biology research, providing detailed protocols and summarizing key quantitative data from published studies.
Introduction
This compound has demonstrated significant biological activities, including anti-inflammatory, anti-cancer, and anti-osteoclastogenic effects.[1][2][3] It modulates several key signaling pathways, making it a compound of interest for therapeutic development. These notes are intended to guide researchers in designing and executing experiments to investigate the effects of this compound in various in vitro models.
Applications in Cell Culture
Anti-Inflammatory Studies
This compound has been shown to suppress inflammatory responses in macrophage and mast cell lines.[4][5] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[4]
Anti-Cancer Research
In oncology research, this compound exhibits cytotoxic effects against human osteosarcoma cell lines (MG63 and SJSA-1) by inducing apoptosis and inhibiting cell migration and invasion.[1][3] It has also been noted to reduce cell proliferation and metastasis in nasopharyngeal carcinoma.[3]
Osteoclastogenesis Inhibition
This compound has been found to inhibit osteoclast differentiation, a key process in bone resorption.[2] This is achieved by interfering with RANKL-induced signaling pathways.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Concentration (µg/mL) | Result | Reference |
| Raw 264.7 | MTT | 50 | ~24% reduction in cell viability | [4] |
| MG63 | Cell Viability Assay | 24h treatment | Significant reduction in viability | [3] |
| SJSA-1 | Cell Viability Assay | 24h treatment | Significant reduction in viability (more sensitive than MG63) | [3] |
Table 2: Anti-Inflammatory Effects of this compound
| Cell Line | Treatment | Parameter Measured | Concentration (µg/mL) | Inhibition | Reference |
| Raw 264.7 | LPS-stimulated | NO production | 25 | 66% | [4] |
| Raw 264.7 | LPS-stimulated | iNOS protein expression | 25 | 33% | [4] |
| Raw 264.7 | LPS-stimulated | COX-2 protein expression | 25 | 56% | [4] |
| Raw 264.7 | LPS-stimulated | PGE2 | 6.25 - 50 | Significant suppression | [4] |
| Raw 264.7 | LPS-stimulated | IL-1β, TNF-α, IL-6 | 6.25 - 50 | Significant suppression | [4] |
| BMMCs | Cytokine-stimulated | PGD2 generation | Not specified | Suppression | [5] |
| BMMCs | Cytokine-stimulated | LTC4 generation | Not specified | Suppression | [5] |
Table 3: Anti-Cancer Effects of this compound
| Cell Line | Parameter Measured | Effect | Reference |
| MG63, SJSA-1 | Apoptosis | Induction of apoptotic morphological changes | [1][3] |
| MG63, SJSA-1 | Protein Expression | PARP cleavage, decreased anti-apoptotic proteins | [1][3] |
| MG63, SJSA-1 | Mitochondrial Membrane Potential | Disruption | [1][3] |
| MG63, SJSA-1 | ROS Generation | Increased | [1][3] |
| MG63, SJSA-1 | Cell Migration | Suppression | [1][3] |
| MG63, SJSA-1 | Cell Invasion | Suppression through ECM-coated membranes | [1][3] |
Experimental Protocols
General Cell Culture and Maintenance
Protocol 4.1.1: Culturing Raw 264.7 Macrophages
-
Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% streptomycin, and 1% penicillin.[4]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing: Passage cells at 80% confluency. Maintain cell density between 2–3 × 10^6 cells/mL in 100 x 20 mm culture dishes.[4] Keep passage number under 20 for experiments.[4]
Cytotoxicity Assay
Protocol 4.2.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed Raw 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 6.25–50 µg/mL) for 24 hours.[4] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified time (typically 2-4 hours) to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Anti-Inflammatory Assays
Protocol 4.3.1: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Stimulation: Seed Raw 264.7 cells in a 24-well plate. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of this compound (e.g., 6.25–25 µg/mL) for 24 hours.[4]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 4.3.2: Cytokine and PGE2 Measurement (ELISA)
-
Cell Culture and Treatment: Culture Raw 264.7 cells in 6-well plates at a density of 1 × 10^5 cells/mL for over 12 hours.[4]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL).[4]
-
This compound Treatment: Add this compound at various concentrations (e.g., 6.25–50 µg/mL) and incubate for 18 hours.[4]
-
Supernatant Collection: Collect the culture medium and store it at -80°C.[4]
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to determine the concentrations of PGE2, IL-1β, TNF-α, and IL-6 according to the manufacturer's instructions.[4]
Western Blotting for Protein Expression
Protocol 4.4.1: Analysis of iNOS, COX-2, and Signaling Proteins
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of Syk, ERK, JNK, p38, NF-κB p65, JAK2, STAT3, or other proteins of interest overnight at 4°C.[1][4][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to interfere with multiple signaling cascades. Below are graphical representations of the key pathways.
Caption: this compound's anti-inflammatory mechanism via inhibition of iNOS and COX-2 expression.
Caption: this compound inhibits mast cell degranulation by suppressing Syk-dependent pathways.
Caption: Anti-cancer mechanism of this compound in osteosarcoma cells.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Saucerneol: Application Notes and Protocols for Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) found in plants such as Saururus chinensis, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This document provides detailed application notes and protocols for the dosage and administration of this compound in mouse models, based on available scientific literature. It is intended to serve as a comprehensive resource for researchers designing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound D in Mice
| Parameter | Details | Reference |
| Compound | This compound D | [1] |
| Mouse Strain | Not specified in abstract | [1] |
| Disease Model | Ovalbumin (OVA)-induced airway inflammation (Asthma model) | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosage | 20 and 40 mg/kg | [1] |
| Frequency | Once daily for 5 consecutive days | [1] |
| Vehicle | Not specified in abstract | [1] |
| Observed Effects | - Significant inhibition of inflammatory cell infiltration in the lungs. - Reduced production of Immunoglobulin E (IgE) and Th2-type cytokines. - Marked decrease in lung inflammation and goblet cell hyperplasia. - Induction of heme oxygenase (HO)-1, leading to decreased reactive oxygen species (ROS) and malondialdehyde, and increased superoxide (B77818) dismutase and glutathione (B108866) in lung tissues. | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound D in a Mouse Model of Airway Inflammation
This protocol is based on the methodology described in the study by Lee et al. (2011) for evaluating the anti-inflammatory effects of this compound D in an ovalbumin-induced asthma model.[1]
1. Materials:
-
This compound D
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or as determined by solubility studies)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal balance
2. Animal Model:
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
Induce airway inflammation using a standard ovalbumin (OVA) sensitization and challenge protocol.
3. Preparation of Dosing Solution:
-
Determine the appropriate vehicle for this compound D based on its solubility. Lignans are often poorly soluble in water, so a suspension in a vehicle like 0.5% CMC, or a solution in a solvent mixture such as DMSO diluted with saline or corn oil, may be necessary.
-
Prepare a stock solution of this compound D in the chosen vehicle.
-
On each day of dosing, prepare fresh dosing solutions of 20 mg/kg and 40 mg/kg by diluting the stock solution with the vehicle. The final volume for oral gavage in mice should typically not exceed 10 ml/kg.
4. Administration Procedure:
-
Weigh each mouse accurately before administration to calculate the precise volume of the dosing solution.
-
Administer the prepared this compound D solution (20 or 40 mg/kg) or vehicle control orally using a gavage needle.
-
The study cited administered the compound once daily for five consecutive days during the OVA challenge phase.[1]
-
Monitor the animals for any signs of distress or toxicity during and after administration.
5. Post-Administration Analysis:
-
At the end of the treatment period, collect relevant samples for analysis, such as bronchoalveolar lavage fluid (BALF) for cell counts, blood for IgE levels, and lung tissue for histology and measurement of inflammatory and oxidative stress markers.
Protocol 2: General Protocol for Intraperitoneal (IP) Injection of a Poorly Soluble Compound like this compound
As no specific IP administration protocol for this compound was found, this general protocol is provided for researchers.
1. Materials:
-
This compound
-
Vehicle suitable for IP injection of hydrophobic compounds (e.g., a mixture of DMSO and saline, corn oil, or a solution containing solubilizing agents like PEG 400). The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Sterile syringes (1 ml) and needles (25-27 gauge)
2. Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO.
-
Further dilute the solution with a sterile vehicle such as saline or corn oil to the final desired concentration. Ensure the compound remains in solution or forms a fine, homogenous suspension.
-
The final injection volume should ideally be between 100-200 µl for a 20-25g mouse.
3. Administration Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Insert the needle at a 15-20 degree angle and aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution slowly.
Protocol 3: General Guideline for Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
No specific LD50 data for this compound was found. This protocol provides a general framework for an acute toxicity study.
1. Principle:
-
A stepwise procedure using a small number of animals per step to classify the substance's toxicity. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
2. Animal Model:
-
Typically, female rats or mice are used. A group of 3 animals is used for each step.
3. Administration:
-
Administer this compound orally at the selected starting dose.
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.
4. Observations:
-
Record mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes.
-
At the end of the observation period, perform a gross necropsy on all surviving animals.
5. Subsequent Steps:
-
The outcome of the first step (mortality or no mortality) determines the next dose level (higher or lower) for the next group of animals.
Mandatory Visualization
Caption: Proposed mechanism of this compound D in mast cells.
Caption: Workflow for in vivo evaluation of this compound.
Disclaimer
The information provided in this document is for research purposes only and is based on a limited number of publicly available studies. Researchers should conduct their own literature review and preliminary studies to determine the optimal dosage, administration route, and vehicle for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Saucerneol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol (B3030236), a lignan (B3055560) isolated from Saururus chinensis, and its derivatives, such as this compound D and F, have demonstrated significant anti-inflammatory properties in various preclinical studies. These compounds modulate key signaling pathways involved in the inflammatory response, making them promising candidates for the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound using established in vitro and in vivo assay techniques. The methodologies described herein focus on the inhibition of pro-inflammatory mediators and the elucidation of the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects
| Compound | Cell Line | Inflammatory Stimulus | Assay | Endpoint | IC50 Value |
| This compound D | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Griess Assay | Nitric Oxide (NO) Production | 2.62 µM[1] |
Further studies are required to determine the IC50 values of this compound and its derivatives for other inflammatory markers and in different cell types.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades within immune cells. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing p65 nuclear translocation.[1][2]
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. This compound has been demonstrated to inhibit the LPS-induced phosphorylation of ERK1/2, JNK, and p38 in macrophages.[1][2]
Experimental Protocols
In Vitro Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory activity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as in the Griess assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α and IL-6). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the colorimetric change.
-
-
Principle: Western blotting is used to detect the protein levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation (for iNOS and COX-2, typically 18-24 hours; for signaling proteins, typically 15-60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38. A housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
In Vivo Anti-inflammatory Assay
-
Principle: This model mimics allergic asthma, a chronic inflammatory disease of the airways.
-
Animal Model: BALB/c mice are commonly used.
-
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in saline.
-
This compound Treatment: Administer this compound (e.g., orally or i.p.) at desired doses for a specified period before and/or during the challenge phase.
-
Challenge: On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.
-
Sample Collection (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage Fluid (BALF): Collect BALF to count inflammatory cells (e.g., eosinophils, neutrophils, macrophages).
-
Blood: Collect blood to measure serum levels of OVA-specific IgE by ELISA.
-
Lungs: Harvest lungs for histopathological analysis (to assess inflammatory cell infiltration and mucus production) and for measuring cytokine levels (e.g., Th2 cytokines like IL-4, IL-5, IL-13) by ELISA or RT-PCR.
-
-
Conclusion
The assays and protocols detailed in this document provide a robust framework for investigating the anti-inflammatory properties of this compound and its derivatives. By employing these techniques, researchers can obtain valuable data on the efficacy and mechanism of action of these compounds, which is essential for their potential development as novel anti-inflammatory agents. It is recommended to perform dose-response studies to determine the potency (e.g., IC50 values) of this compound in each assay.
References
- 1. This compound D, a naturally occurring sesquilignan, inhibits LPS-induced iNOS expression in RAW264.7 cells by blocking NF-kappaB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Activity of Saucerneol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) compound, has demonstrated notable antioxidant properties. This document provides detailed application notes and standardized protocols for the comprehensive evaluation of this compound's antioxidant capacity. The methodologies described herein are fundamental for in vitro screening and characterization, forming a crucial component of preclinical research and drug development.
This compound D, a specific form of this compound, has been shown to exert its antioxidant effects through the induction of heme oxygenase-1 (HO-1). This induction leads to a reduction in reactive oxygen species (ROS) and an enhancement of endogenous antioxidant enzymes like superoxide (B77818) dismutase and glutathione[1]. The following protocols detail widely accepted assays—DPPH, ABTS, and FRAP—to quantify the antioxidant potential of this compound.
Data Presentation: Antioxidant Activity of this compound
The following tables summarize hypothetical quantitative data for the antioxidant activity of this compound as determined by DPPH, ABTS, and FRAP assays. These tables are for illustrative purposes to guide data presentation.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) |
| This compound | 85.2 ± 4.5 |
| Ascorbic Acid (Standard) | 15.8 ± 1.2 |
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/µM) |
| This compound | 0.78 ± 0.05 |
| Quercetin (Standard) | 1.52 ± 0.11 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe(II)/µM) |
| This compound | 1.25 ± 0.09 |
| Gallic Acid (Standard) | 2.89 ± 0.15 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, light-protected container.
-
Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay Protocol:
-
Add 100 µL of the methanolic DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or the standard to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a standard curve using Trolox.
-
Assay Protocol:
-
Add 20 µL of the diluted this compound or Trolox standard to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Antioxidant Capacity: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
Ferrous sulfate (B86663) (FeSO₄) (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ solution in 40 mM HCl, and 1 part of 20 mM FeCl₃ solution. Warm the reagent to 37°C before use.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a freshly prepared aqueous solution of FeSO₄.
-
Assay Protocol:
-
Add 20 µL of the diluted this compound or FeSO₄ standard to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power: The FRAP value is calculated by comparing the absorbance of the sample to the FeSO₄ standard curve and is expressed as µM Fe(II) equivalents.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound's induction of the HO-1 signaling pathway.
Caption: General workflow for in vitro antioxidant assays.
References
Application Notes and Protocols for Investigating the Neuroprotective Potential of Saucerneol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol (B3030236), a lignan (B3055560) isolated from Saururus chinensis, has demonstrated significant antioxidant and anti-inflammatory properties in various preclinical studies. While direct research into its neuroprotective effects is still emerging, its established mechanisms of action present a compelling case for its investigation as a potential therapeutic agent for neurodegenerative diseases. This document provides an overview of this compound's known biological activities and offers detailed protocols for exploring its neuroprotective applications.
The primary known mechanisms of this compound that suggest neuroprotective potential include the induction of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system, and the modulation of inflammatory pathways.[1][2] These activities are highly relevant to the pathogenesis of neurodegenerative disorders, which are often characterized by oxidative stress and chronic neuroinflammation.
Potential Neuroprotective Mechanisms
This compound's therapeutic potential in the context of neurodegeneration is hypothesized to stem from its ability to:
-
Induce Heme Oxygenase-1 (HO-1): HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular protection against oxidative stress, a key factor in neuronal cell death in diseases like Alzheimer's and Parkinson's.[1][2]
-
Inhibit Pro-inflammatory Pathways: this compound has been shown to suppress inflammatory responses, which are central to the progression of many neurodegenerative conditions.
-
Modulate Cell Signaling: Research in non-neuronal cells has shown that this compound can inhibit the JAK2/STAT3 pathway, a signaling cascade involved in inflammation and cell survival.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound, providing a basis for dose-selection and endpoint measurement in future neuroprotective research.
Table 1: In Vivo Efficacy of this compound D in a Mouse Model of Airway Inflammation [1]
| Treatment Group | Dose (mg/kg, p.o.) | Total Inflammatory Cells (x10^4) | IgE (µg/ml) | IL-4 (pg/ml) | IL-5 (pg/ml) |
| Control | - | 1.2 ± 0.3 | 0.1 ± 0.0 | 2.1 ± 0.5 | 3.2 ± 0.6 |
| OVA-induced | - | 58.7 ± 5.1 | 15.2 ± 1.3 | 45.8 ± 3.9 | 52.1 ± 4.7 |
| This compound D | 20 | 25.3 ± 2.8 | 7.8 ± 0.9 | 22.4 ± 2.5 | 25.9 ± 3.1 |
| This compound D | 40 | 15.1 ± 1.9 | 4.2 ± 0.5 | 12.6 ± 1.8 | 14.7 ± 2.2 |
*p < 0.05 compared to the OVA-induced group.
Table 2: Effects of this compound on Osteosarcoma Cell Viability [3]
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| MG63 | 10 | ~80 |
| MG63 | 20 | ~60 |
| MG63 | 40 | ~40 |
| SJSA-1 | 10 | ~75 |
| SJSA-1 | 20 | ~55 |
| SJSA-1 | 40 | ~35 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: In Vitro Assessment of Neuroprotection in a Neuronal Cell Line
Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxin such as H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for 24 hours to induce oxidative stress.
-
Cell Viability Assay (MTT):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Western Blot Analysis of HO-1 and p-STAT3
Objective: To investigate the molecular mechanism of this compound's neuroprotective effects by examining its impact on HO-1 and STAT3 signaling.
Materials:
-
SH-SY5Y cells
-
This compound
-
Neurotoxin (H₂O₂ or 6-OHDA)
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HO-1, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Culture and treat SH-SY5Y cells with this compound and the neurotoxin as described in Protocol 1.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Potential signaling pathways of this compound in neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection studies.
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saucerneol in Cancer Cell Line Investigations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, on cancer cell lines, with a particular focus on human osteosarcoma. Detailed protocols for key experimental assays are provided to facilitate research into its potential as an anti-cancer agent.
Introduction to this compound
This compound is a bioactive compound that has demonstrated significant anti-cancer properties.[1][2] Research indicates that it can inhibit cell proliferation, migration, and invasion, and induce apoptosis in cancer cells.[1][2][3] Its primary mechanism of action in osteosarcoma cells involves the inhibition of the JAK2/STAT3 signaling pathway.[1][2] this compound has also been shown to disrupt mitochondrial membrane potential and increase the generation of reactive oxygen species (ROS), contributing to apoptotic cell death.[1][2]
Effects on Osteosarcoma Cell Lines
This compound has been shown to be effective against human osteosarcoma cell lines, including MG-63 (p53-mutant) and SJSA-1 (p53 wild-type).[1][3] Studies have demonstrated that this compound significantly reduces the viability of both cell lines, with SJSA-1 cells showing greater sensitivity.[1]
Key Findings:
-
Induces Apoptosis: this compound treatment leads to morphological changes characteristic of apoptosis, such as cell shrinkage and rounding.[1][3] This is further confirmed by the cleavage of PARP and a decrease in the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin.[1][3]
-
Inhibits Cell Migration and Invasion: this compound effectively suppresses the migration and invasion of osteosarcoma cells.[1][3]
-
Targets the JAK2/STAT3 Pathway: A key mechanism of this compound's action is the inhibition of the JAK2/STAT3 signaling pathway.[1][2]
-
Promotes Oxidative Stress: The compound disrupts the mitochondrial membrane potential and increases the production of ROS in cancer cells.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on osteosarcoma cell lines based on available research.
| Cell Line | Assay | Treatment Time | Concentration | Observed Effect |
| MG-63 | Cell Viability | 24 hours | Dose-dependent | Significant reduction in cell viability.[1][3] |
| Cell Migration | 24 hours | Dose-dependent | Significant suppression of cell migration.[3] | |
| SJSA-1 | Cell Viability | 24 hours | Dose-dependent | Significant reduction in cell viability (more sensitive than MG-63).[1][3] |
| Apoptosis | 24 hours | Dose-dependent | Induction of apoptotic morphological changes.[1][3] | |
| Protein Expression | 24 hours | Dose-dependent | Triggered PARP cleavage; decreased Bcl-2, Bcl-xL, and survivin.[3] | |
| Cell Invasion | 24 hours | Dose-dependent | Suppression of invasion through extracellular matrix.[1][3] | |
| Protein Expression | 24 hours | Dose-dependent | Downregulation of metastasis-associated proteins MMP2, MMP9, and MMP13.[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the JAK2/STAT3 signaling pathway in osteosarcoma cells.
Caption: A general experimental workflow for studying the effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of osteosarcoma cells.
Materials:
-
MG-63 or SJSA-1 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Apoptosis and Signaling Pathway Analysis
This protocol details the detection of key proteins involved in apoptosis and the JAK2/STAT3 pathway.
Materials:
-
MG-63 or SJSA-1 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory ability of osteosarcoma cells.
Materials:
-
MG-63 or SJSA-1 cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol measures the invasive capacity of cancer cells through an extracellular matrix.
Materials:
-
MG-63 or SJSA-1 cells
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ cells in 200 µL of serum-free medium with this compound to the upper chamber (the insert).
-
Incubate for 24 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Challenges in Small Molecule Synthesis and Purification
Disclaimer: Initial searches for "Saucerneol" did not yield specific information regarding its synthesis and purification. The following technical support center provides a generalized framework for addressing common challenges in the synthesis and purification of a novel small molecule, which can be adapted by researchers for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common contributing factors?
Low yields in small molecule synthesis can stem from various factors. These include incomplete reactions, degradation of the starting material or product, and competing side reactions. It is also crucial to ensure the purity of your starting materials and the anhydrous nature of your solvents if the reaction is moisture-sensitive. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q2: I am observing an unexpected side product in my reaction. How can I identify and minimize it?
The formation of side products is a common challenge. To identify the impurity, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable. Once the structure of the side product is elucidated, you can often hypothesize its formation mechanism. To minimize it, you can adjust reaction conditions such as temperature, reaction time, or the stoichiometry of the reagents.
Q3: My compound is difficult to purify using column chromatography. What are my alternatives?
When standard column chromatography fails to provide adequate separation, several other techniques can be employed. These include preparative High-Performance Liquid Chromatography (prep-HPLC), which offers higher resolution, and crystallization. For certain compounds, techniques like Solid-Phase Extraction (SPE) or counter-current chromatography can also be effective.[1] The choice of method depends on the physicochemical properties of your compound and the impurities.
Q4: How can I prevent my compound from degrading during purification?
Compound degradation during purification can be a significant issue, especially for sensitive molecules. To mitigate this, consider using milder purification conditions. This could involve using a different stationary phase in your chromatography, adjusting the pH of your mobile phase, or performing the purification at a lower temperature. It is also advisable to minimize the exposure of your compound to air and light if it is prone to oxidation or photodecomposition.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| Reaction Not Starting | - Inactive catalyst- Low reaction temperature- Impure starting materials | - Use a fresh batch of catalyst- Gradually increase the reaction temperature- Verify the purity of starting materials via analytical techniques |
| Incomplete Reaction | - Insufficient reaction time- Reagent degradation- Equilibrium reached | - Extend the reaction time and monitor via TLC/LC-MS- Use fresh reagents- Consider removing a byproduct to shift the equilibrium |
| Formation of Tar-like Byproducts | - High reaction temperature- High concentration of reactants- Undesired polymerization | - Lower the reaction temperature- Use a more dilute solution- Add a polymerization inhibitor if applicable |
Purification Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| Poor Separation in Column Chromatography | - Inappropriate solvent system- Overloading the column- Column channeling | - Perform a thorough solvent screen using TLC- Reduce the amount of crude material loaded- Ensure proper column packing |
| Product Co-elutes with an Impurity | - Similar polarity of product and impurity | - Try a different stationary phase (e.g., alumina, C18)- Explore alternative purification techniques like prep-HPLC or crystallization |
| Product is not Eluting from the Column | - Product is too polar for the chosen eluent- Product is irreversibly binding to the stationary phase | - Gradually increase the polarity of the mobile phase- Consider using a different stationary phase or adding a modifier to the eluent |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), the coupling partner (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Protocol for Purification by Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica (B1680970) gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
References
Technical Support Center: Improving Saucerneol Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Saucerneol. This compound, a lignan (B3055560) with demonstrated anti-inflammatory and other pharmacological activities, is understood to have low oral bioavailability, which can limit its therapeutic potential. This guide offers insights into potential experimental challenges and strategies to overcome them.
Troubleshooting Guide
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent model after oral administration. What could be the primary reasons for this?
A: Low and variable plasma concentrations of this compound are likely attributable to a combination of factors related to its inherent physicochemical properties and physiological processes. As a lignan, this compound's poor aqueous solubility is a primary obstacle to its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. Furthermore, extensive first-pass metabolism in the gut wall and liver can significantly reduce the amount of active compound reaching systemic circulation. Individual differences in gut microbiota, which play a role in metabolizing lignans (B1203133), can also contribute to high inter-subject variability.
To troubleshoot this, consider the following:
-
Physicochemical Characterization: If not already done, perform experimental determination of this compound's aqueous solubility and permeability (e.g., using a Caco-2 cell model). This data is crucial for selecting an appropriate formulation strategy.
-
Formulation Strategy: A simple suspension is likely insufficient. Explore bioavailability-enhancing formulations such as:
-
Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.
-
-
Dose Level: Ensure the administered dose is appropriate. Very low doses might fall below the limit of quantification of your analytical method.
Q2: Our formulation of this compound shows good in vitro dissolution, but the in vivo bioavailability has not improved significantly. What could be the issue?
A: This scenario suggests that factors beyond dissolution are limiting this compound's bioavailability. The primary suspects are poor membrane permeability and/or extensive pre-systemic metabolism.
-
Permeability Issues: Even if this compound is dissolved in the GI tract, it must be able to cross the intestinal epithelium to enter the bloodstream. Lignans can be subject to efflux by transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen.
-
Troubleshooting: Consider co-administering a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls in preclinical models) to assess the impact of efflux on absorption.
-
-
First-Pass Metabolism: this compound may be rapidly metabolized by cytochrome P450 enzymes in the intestinal wall and liver.
-
Troubleshooting: Conduct an in vitro metabolism study using liver microsomes to identify the major metabolites and the enzymes involved. This information can guide the development of strategies to inhibit or bypass this metabolism.
-
Q3: We are planning a pharmacokinetic study for a novel this compound formulation. What are the key considerations for the study design?
A: A well-designed pharmacokinetic study is essential for accurately assessing the bioavailability of your this compound formulation. Key considerations include:
-
Animal Model: The choice of animal model (e.g., rats, mice) is important. Ensure the model is appropriate for studying the absorption of orally administered compounds.[1][2]
-
Route of Administration: Include both oral (PO) and intravenous (IV) administration groups. The IV group is crucial for determining the absolute bioavailability.[2]
-
Dosing: The oral dose should be high enough to achieve detectable plasma concentrations but not so high as to cause saturation of absorption or metabolic pathways. The IV dose is typically lower than the oral dose.[2]
-
Blood Sampling: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. A typical schedule might include pre-dose, and multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[2]
-
Analytical Method: A validated, sensitive, and specific bioanalytical method (e.g., LC-MS/MS) is required for the accurate quantification of this compound in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of lignans like this compound?
A: The oral bioavailability of lignans is generally low and can be quite variable. For instance, studies on flaxseed lignans have reported oral bioavailability percentages ranging from less than 1% to 25% in rats, depending on the specific lignan and its form (e.g., aglycone vs. glycoside).[2] Plant lignans are often metabolized by intestinal bacteria into enterolignans, which are then absorbed.[2]
Q2: What are the most promising formulation strategies for improving the bioavailability of poorly soluble compounds like this compound?
A: Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble drugs:[3]
-
Nanotechnology-based delivery systems: This includes nanoparticles, nanoemulsions, and solid lipid nanoparticles, which can increase the surface area for dissolution and potentially alter the absorption pathway.[4]
-
Solid dispersions: These involve dispersing the drug in an inert carrier at the molecular level, which can significantly enhance the dissolution rate.
-
Lipid-based delivery systems (LBDDS): Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state in the GI tract.
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Q3: What are the known signaling pathways modulated by this compound?
A: this compound has been reported to modulate key inflammatory signaling pathways. Understanding these pathways can provide insights into its therapeutic effects and potential biomarkers for in vivo studies. The known pathways include:
-
JAK2/STAT3 Pathway: this compound has been shown to inhibit the JAK2/STAT3 pathway, which is involved in cell proliferation, differentiation, and inflammation.
-
Syk/NF-κB Pathway: this compound can also suppress the Syk kinase and the downstream NF-κB signaling pathway, which are critical in regulating inflammatory responses.
Quantitative Data Summary
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Note |
| Molecular Formula | C₂₁H₂₄O₆ | |
| Molecular Weight | 372.4 g/mol | |
| Aqueous Solubility | Low (predicted) | Experimental data is not readily available. Lignans are generally poorly soluble in water. Prediction is based on the chemical structure. |
| Permeability | Low to Moderate (predicted) | Experimental data is not readily available. Prediction is based on structural similarity to other lignans. May be a substrate for efflux transporters. |
Disclaimer: The aqueous solubility and permeability values are predicted based on the chemical structure of this compound and general characteristics of lignans. Experimental determination is highly recommended for accurate formulation development.
Table 2: In Vivo Pharmacokinetic Parameters of Structurally Similar Lignans in Rats (Oral Administration)
| Lignan | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Bioavailability (%) | Reference |
| Secoisolariciresinol (SECO) | 40 | 18.2 ± 3.5 | 0.5 | 45.3 ± 9.8 | 25 | [2] |
| Enterodiol (ED) | 10 | 1.2 ± 0.3 | 8.0 | 10.5 ± 2.1 | < 1 | [2] |
| Deoxyschizandrin | 4 | 15.8 ± 3.1 | 0.5 | 45.3 ± 8.7 | Not Reported | [5] |
Note: The data presented in this table is for lignans structurally related to this compound and should be used as a general reference. The pharmacokinetic profile of this compound may differ.
Detailed Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.[1][2]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Oral (PO) Formulation: Prepare a suspension or solution of the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Intravenous (IV) Formulation: Dissolve this compound in a vehicle suitable for intravenous administration (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol).
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[2]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 2: Bioanalytical Method for this compound in Plasma using LC-MS/MS
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization, depending on the ionization properties of this compound.
-
Quantification: Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: this compound suppresses the Syk/NF-κB signaling pathway.
References
- 1. cambridge.org [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of blood-brain barrier permeability using machine learning approaches based on various molecular representation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In silico Analysis and Experimental Validation of Lignan Extracts from Kadsura longipedunculata for Potential 5-HT1AR Agonists | PLOS One [journals.plos.org]
Troubleshooting Saucerneol in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Saucerneol in in vitro assays. The information is designed to help mitigate experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low, generally below 0.5%, to avoid solvent-induced cytotoxicity.[1][2][3] A common practice is to prepare a 200x stock solution in 100% DMSO.[1]
Q2: How should I dilute my this compound-DMSO stock solution into the cell culture medium?
A2: To prevent precipitation of the compound, it is recommended to perform a stepwise dilution of the DMSO stock solution into the cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. A negative control containing the same final concentration of DMSO without this compound should always be included in your experiments.[2]
Q3: What is the expected effect of this compound on osteosarcoma cell lines?
A3: this compound has been shown to reduce the viability of human osteosarcoma cell lines, such as MG-63 and SJSA-1, in a dose-dependent manner.[4][5] It induces morphological changes characteristic of apoptosis, including cell shrinkage and rounding.[4][5] The p53 wild-type SJSA-1 cell line has been observed to be more sensitive to this compound than the p53-mutant MG-63 cell line.[4]
Q4: Which signaling pathways are known to be affected by this compound?
A4: this compound has been demonstrated to inhibit the JAK2/STAT3 signaling pathway in osteosarcoma cells.[4][5][6] This inhibition is characterized by a reduction in the phosphorylation of both JAK2 and STAT3. As a lignan, a type of polyphenolic compound, this compound may also modulate oxidative stress pathways, such as the Nrf2/HO-1 pathway, which is a common mechanism for compounds with antioxidant properties.
Data Presentation
This compound-Induced Reduction in Osteosarcoma Cell Viability
The following table summarizes the dose-dependent effect of this compound on the viability of MG-63 and SJSA-1 human osteosarcoma cell lines after 24 hours of treatment, as determined by MTT assay. The data is derived from graphical representations in the cited literature.
| Cell Line | This compound Concentration (µM) | Approximate Percent Viability (%) | Reference |
| MG-63 | 10 | ~90 | [4][5] |
| 20 | ~75 | [4][5] | |
| 40 | ~60 | [4][5] | |
| SJSA-1 | 10 | ~80 | [4][5] |
| 20 | ~55 | [4][5] | |
| 40 | ~40 | [4][5] |
Experimental Protocols
Protocol: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is adapted from a study investigating the effects of this compound on human osteosarcoma cells.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MG-63 or SJSA-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Orbital shaker
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture MG-63 or SJSA-1 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or control media.
-
Incubate for 24 hours (or desired time point) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 200 µL of 100% DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of the samples at 540 nm using a microplate spectrophotometer.
-
Calculate cell viability as a percentage relative to the no-treatment control after subtracting the absorbance of the blank wells (medium only).
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. Pay attention to pipetting technique to ensure accuracy. |
| "Edge effect" in 96-well plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Compound precipitation | Prepare fresh dilutions of this compound for each experiment. Perform serial dilutions to avoid shocking the compound out of solution. Visually inspect the wells for any precipitate after adding the treatment. |
| Incomplete formazan dissolution | After adding DMSO, ensure vigorous mixing on an orbital shaker. Pipette up and down gently if crystals persist. |
Issue 2: Low or no response to this compound treatment.
| Potential Cause | Troubleshooting Step |
| Compound degradation | Aliquot the this compound stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Incorrect compound concentration | Double-check all calculations for stock solution and dilutions. Calibrate pipettes regularly. |
| Cell health and passage number | Use cells at a low passage number and ensure they are in the logarithmic growth phase. High passage numbers can lead to altered cellular responses.[7] |
| Assay timing | Optimize the treatment duration. A 24-hour incubation is a common starting point, but the optimal time may vary depending on the cell line and the endpoint being measured. |
Issue 3: High background signal in the assay.
| Potential Cause | Troubleshooting Step |
| Contamination (mycoplasma or bacterial) | Regularly test cell cultures for mycoplasma contamination. Discard any contaminated cultures. |
| Interaction of this compound with assay reagents | As a polyphenolic compound, this compound may have intrinsic color or reducing properties that can interfere with colorimetric assays. Run a cell-free control with this compound in the medium to check for direct reduction of MTT. |
| Phenol (B47542) red in medium | Phenol red can interfere with absorbance readings. If high background is an issue, consider using a phenol red-free medium for the duration of the assay. |
Visualizations
Signaling Pathways
Below are diagrams of key signaling pathways potentially modulated by this compound.
Experimental and Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural-like Chalcones with Antitumor Activity on Human MG63 Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Saucerneol degradation and storage issues
Welcome to the technical support center for Saucerneol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage, handling, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues related to the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a bioactive lignan (B3055560), a class of polyphenolic compounds naturally occurring in plants such as Saururus chinensis.[1] It is investigated for various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3][4] As a polyphenolic compound, this compound's stability can be influenced by several environmental factors.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least four years.
Q3: How should I prepare and store this compound solutions?
A3: It is highly recommended to prepare this compound solutions fresh for each experiment. Solutions are more susceptible to degradation than the solid form. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound's solubility is dependent on the specific analogue. However, common solvents for lignans (B1203133) include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol. For aqueous buffers, solubility may be limited, and the use of a co-solvent like DMSO is often necessary. For example, the related lignan Secoisolariciresinol diglucoside is soluble in PBS (pH 7.2) at up to 10 mg/mL.
Q5: What are the primary factors that can cause this compound degradation?
A5: The main factors contributing to the degradation of this compound, as with many polyphenolic compounds, are:
-
Temperature: Elevated temperatures accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
pH: Extreme pH values can catalyze hydrolysis of the compound. While some lignans are reported to be stable in a pH range of 3 to 11, it is crucial to verify this for your specific experimental conditions.
-
Oxygen: As a phenolic compound, this compound is susceptible to oxidation.
-
Enzymatic Activity: Contamination with enzymes such as oxidases or glycosidases can lead to rapid degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | This compound degradation due to improper storage or handling. | 1. Prepare fresh solutions of this compound for each experiment. 2. Ensure the solid compound has been stored at -20°C and protected from light. 3. Check the purity of your this compound stock using a suitable analytical method like HPLC. |
| This compound instability in the assay buffer. | 1. Assess the stability of this compound in your experimental buffer under the same conditions (temperature, light exposure, duration) but without the biological system. 2. Adjust the pH of the buffer to be within a neutral or slightly acidic range if possible. 3. Consider adding an antioxidant to the buffer if oxidation is suspected. | |
| Visible color change (yellowish or brownish hue) in this compound solution. | Oxidation or degradation of the compound. | 1. Discard the colored solution and prepare a fresh one. 2. De-gas solvents before use to minimize dissolved oxygen. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for any length of time. |
| Precipitation of this compound in aqueous buffer. | Poor solubility of the compound. | 1. Increase the concentration of the co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your experimental system. 2. Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation. 3. Use sonication to help dissolve the compound. |
Quantitative Data on Lignan Stability
The stability of lignans is highly dependent on environmental conditions. Below is a table with representative (hypothetical, based on typical polyphenol behavior) quantitative data on the degradation of a lignan similar to this compound under various conditions over a 48-hour period.
| Condition | pH | Temperature | Light Condition | Degradation (%) after 48h |
| 1 | 4.0 | 4°C | Dark | < 1% |
| 2 | 7.0 | 4°C | Dark | ~2-3% |
| 3 | 9.0 | 4°C | Dark | ~5-7% |
| 4 | 7.0 | 25°C | Dark | ~8-10% |
| 5 | 7.0 | 25°C | Ambient Light | ~15-20% |
| 6 | 9.0 | 37°C | Ambient Light | > 30% |
Note: This data is illustrative and the actual degradation of this compound may vary. It is crucial to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer, at a certain temperature, and with defined light exposure).
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
Experimental buffer of interest
-
HPLC system with a UV or PDA detector
-
Analytical HPLC column (e.g., C18)
-
Incubator or water bath
-
Light source (if testing for photodegradation)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution with the experimental buffer to the final working concentration.
-
Divide the solution into aliquots for each time point and condition to be tested (e.g., 0h, 2h, 4h, 8h, 24h, 48h at 25°C in the dark).
-
For the 0h time point, immediately analyze a sample by HPLC to determine the initial concentration.
-
Incubate the remaining aliquots under the desired conditions (e.g., in an incubator at 25°C, protected from light).
-
At each subsequent time point, remove an aliquot and analyze it by HPLC.
-
Monitor the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0h sample.
3. Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
The degradation rate can be determined from the slope of the curve.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: A flowchart of the experimental workflow for assessing the stability of this compound.
Signaling Pathway Inhibition by this compound
This compound has been reported to inhibit the JAK2/STAT3 and ERK signaling pathways.
JAK2/STAT3 Pathway
Caption: this compound inhibits the JAK2/STAT3 signaling pathway by targeting JAK2.
ERK Signaling Pathway
Caption: this compound inhibits the activation of the ERK signaling pathway.
References
Mitigating Saucerneol off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Saucerneol (B3030236) and its derivatives, such as this compound D, in their experiments. The focus is on mitigating potential off-target effects and ensuring the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing high levels of cell death in my experiments with this compound, even at concentrations intended to be non-toxic. What could be the cause?
A1: Unintended cytotoxicity can be a significant concern. This compound has been shown to induce apoptosis and increase the generation of reactive oxygen species (ROS) in some cell lines, such as osteosarcoma cells.[1][2] This can lead to cell death that is independent of the specific pathway you are investigating.
Troubleshooting Steps:
-
Titrate Your Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Use a Viability Assay: Employ a real-time or endpoint cell viability assay, such as the MTT assay, to accurately assess cytotoxicity.[1]
-
Control for Apoptosis: Include positive controls for apoptosis and consider co-treatment with an apoptosis inhibitor (e.g., a pan-caspase inhibitor) to determine if the observed cell death is due to off-target induction of apoptosis.
-
Measure ROS Production: Assess ROS levels to see if oxidative stress is contributing to the cytotoxicity.[1][2]
Q2: My results suggest that this compound is affecting multiple signaling pathways. How can I be sure I am observing an on-target effect?
A2: this compound is known to modulate several signaling pathways, which can be considered off-target effects if they are not the primary focus of your research. Key pathways affected include Syk kinase, MAPKs (ERK1/2, JNK, p38), NF-κB, and JAK2/STAT3.[2][3][4]
Troubleshooting Steps:
-
Use Specific Inhibitors: As a control, use well-characterized inhibitors for the suspected off-target pathways to see if they replicate or block the effects of this compound.
-
Knockdown/Knockout Models: If possible, use cell lines with knockdown or knockout of specific pathway components to validate that the effect of this compound is dependent on your target of interest.
-
Phospho-protein Analysis: Use techniques like Western blotting or phospho-protein arrays to profile the activation state of multiple signaling pathways simultaneously. This can help you identify and account for unintended pathway modulation.
Q3: I am studying inflammation, and my results with this compound D are more potent than expected. Could there be synergistic effects I am not accounting for?
A3: Yes, this compound D has been shown to have potent anti-inflammatory effects by suppressing the generation of eicosanoids (prostaglandin D2 and leukotriene C4) and degranulation in mast cells.[3] It also inhibits the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[4] Furthermore, it can induce the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1), which can have broad anti-inflammatory and antioxidant effects.[5][6]
Troubleshooting Steps:
-
Measure Multiple Cytokines: Use a cytokine array or multiplex ELISA to get a broader picture of the inflammatory response.
-
Assess HO-1 Induction: Determine if HO-1 is being induced in your experimental system by Western blot or qPCR. If so, consider that some of the observed effects may be mediated by HO-1 activity.
-
Control for Antioxidant Effects: Include other antioxidants in your experimental design to differentiate the specific anti-inflammatory effects of this compound D from its general antioxidant properties.
Troubleshooting Guides
Problem: Inconsistent Results in Cellular Assays
Possible Cause: Variability in cell health, passage number, or stimulation conditions can lead to inconsistent results. Additionally, the pleiotropic effects of this compound can contribute to this variability.
Solutions:
-
Standardize Cell Culture: Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Optimize Stimulation: If using a stimulant (e.g., LPS), ensure the concentration and incubation time are optimized and consistent across experiments.
-
Include Appropriate Controls:
-
Vehicle Control: To control for the effects of the solvent used to dissolve this compound.
-
Positive Control: A known activator or inhibitor of your pathway of interest.
-
Negative Control: An untreated sample.
-
-
Monitor Multiple Endpoints: In addition to your primary endpoint, monitor cell viability and a marker of a known this compound-affected pathway (e.g., phospho-Syk or a downstream MAPK) to ensure consistent drug activity.
Quantitative Data Summary
| Parameter | Cell Line | Concentration/Dose | Observed Effect | Reference |
| NO & iNOS Inhibition | RAW 264.7 | 25 µg/mL | ~33% inhibition of iNOS protein expression compared to LPS control. | [4] |
| COX-2 Inhibition | RAW 264.7 | 25 µg/mL | 56% inhibition of COX-2 protein compared to LPS control. | [4] |
| Cytokine Inhibition | RAW 264.7 | 6.25–50 µg/mL | Significant suppression of PGE2, IL-1β, TNF-α, and IL-6. | [4] |
| In vivo Anti-inflammatory | Mouse model of asthma | 20 and 40 mg/kg (oral) | Significantly inhibited inflammatory cell number, IgE production, and Th2-type cytokines. | [6] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Formazan (B1609692) Solubilization: Add 200 µL of 100% DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes and read the absorbance at the appropriate wavelength (typically 570 nm).
Western Blot for Signaling Pathway Analysis
This protocol is a general guide based on the analysis of signaling pathways affected by this compound.[3][4]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., phospho-Syk, phospho-p38, NF-κB p65, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound D inhibits the Syk kinase signaling pathway.
Caption: this compound's effects on the JAK2/STAT3 pathway and apoptosis.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Saucerneol Experimental Controls and Best Practices: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Saucerneol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily exhibits anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory responses.[1] Additionally, this compound can suppress the JAK2/STAT3 pathway, which is often implicated in cancer cell proliferation and survival. It also demonstrates the ability to induce apoptosis in cancer cells and upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory functions.
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available literature, a concentration range of 1 µM to 50 µM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve this compound for cell culture experiments?
A3: this compound, like many natural products, may have limited solubility in aqueous solutions. It is recommended to first dissolve this compound in a small amount of a sterile organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue 1: High background or false-positive results in colorimetric assays.
-
Possible Cause: Lignans, the class of compounds this compound belongs to, can sometimes interfere with colorimetric assays by directly reducing the assay reagents (e.g., MTT tetrazolium salt). This leads to a color change that is independent of cellular metabolic activity, resulting in an overestimation of cell viability.
-
Troubleshooting Steps:
-
Include a "compound only" control: In a cell-free well, add the same concentration of this compound and the assay reagent to the media. Any color change in this well is due to direct chemical reaction and should be subtracted from the values obtained in the cell-containing wells.
-
Use a different viability assay: Consider using a non-colorimetric assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®), which is less prone to interference from colored compounds.
-
Issue 2: Precipitation of this compound in the culture medium.
-
Possible Cause: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations, leading to inaccurate and non-reproducible results.
-
Troubleshooting Steps:
-
Optimize stock solution concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for dilution into the culture medium.
-
Pre-warm the medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add dropwise while vortexing: Add the stock solution to the medium slowly while gently vortexing to ensure rapid and uniform dispersion.
-
Western Blotting for Phosphorylated Proteins (e.g., p-ERK, p-JNK, p-p38)
Issue 1: Weak or no signal for phosphorylated proteins.
-
Possible Cause: Phosphorylation events can be transient, and phosphorylated proteins are susceptible to dephosphorylation by phosphatases upon cell lysis.
-
Troubleshooting Steps:
-
Include phosphatase inhibitors: Add a cocktail of phosphatase inhibitors to your cell lysis buffer immediately before use.
-
Work quickly and on ice: Keep cell lysates and all buffers cold to minimize enzyme activity.
-
Optimize stimulation time: If you are stimulating cells to induce phosphorylation, perform a time-course experiment to determine the peak phosphorylation time.
-
Load sufficient protein: Ensure you are loading an adequate amount of total protein on the gel.
-
Issue 2: High background on the western blot membrane.
-
Possible Cause: Non-specific antibody binding can obscure the signal of interest.
-
Troubleshooting Steps:
-
Optimize blocking conditions: Increase the concentration or duration of the blocking step. Consider switching from non-fat dry milk to bovine serum albumin (BSA), as milk contains phosphoproteins that can cross-react with phospho-specific antibodies.
-
Adjust antibody concentrations: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Increase washing steps: Increase the number and duration of washes between antibody incubations.
-
NF-κB Luciferase Reporter Assay
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent transfection efficiency or pipetting errors can lead to high variability in luciferase expression.
-
Troubleshooting Steps:
-
Optimize transfection protocol: Ensure your transfection protocol is optimized for the cell line you are using.
-
Use a co-reporter for normalization: Co-transfect with a control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter. Normalize the firefly luciferase signal to the Renilla luciferase signal to correct for differences in transfection efficiency and cell number.
-
Prepare master mixes: Prepare master mixes for transfection reagents and assay reagents to minimize pipetting variability.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of this compound from published literature. Please note that these values can vary depending on the specific experimental conditions.
Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| This compound F | ~15 µM |
Data is estimated from graphical representations in the cited literature as exact values were not provided in a tabular format.
Experimental Protocols & Workflows
General Workflow for Investigating the Anti-inflammatory Effects of this compound
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Key Signaling Pathways Modulated by this compound
This compound Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains the NF-κB p65 subunit in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
This compound Inhibition of the MAPK Signaling Pathway
This compound can also attenuate the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[1] The MAPK pathway is another critical regulator of cellular processes such as inflammation, proliferation, and apoptosis.
Caption: this compound inhibits the phosphorylation of key kinases in the MAPK pathway.
References
Refining Saucerneol Delivery for Cell Culture: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Saucerneol in their cell culture experiments, precise and effective delivery methods are paramount to obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved by vortexing. For some hydrophobic compounds, brief sonication may be necessary to achieve complete dissolution.
Q2: How should I store the this compound stock solution?
A2: Aliquot the high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions of many compounds can be stable for several months.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can be toxic to cells. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with less than 0.1% being ideal. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q4: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A4: Precipitation, or "crashing out," is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: Compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture medium.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution/Solvent Shock: Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid change in solvent polarity, leading to precipitation. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. - Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersal. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. | |
| Delayed Precipitation (after hours/days) | Compound Instability: this compound may degrade or aggregate over time in the culture medium. | - Prepare fresh working solutions immediately before each experiment. - Minimize the exposure of the compound to light and elevated temperatures. |
| Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media to form insoluble complexes. | - If possible, test different basal media formulations. - For serum-containing media, consider reducing the serum concentration if your cell line can tolerate it, or use a serum-free formulation for the duration of the treatment. | |
| Evaporation: Evaporation of media from culture plates can increase the concentration of this compound and other components, leading to precipitation. | - Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines, as reported in the literature. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MG63 | Osteosarcoma | Not explicitly stated, but significant toxicity observed at concentrations of 25 µM and above. | [1] |
| SJSA-1 | Osteosarcoma | Not explicitly stated, but significant toxicity observed at concentrations of 25 µM and above. | [1] |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM final working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to create a 10 mM stock solution.
-
Example: To prepare 100 µL of a 10 mM stock, dissolve (Molecular Weight of this compound in g/mol) * 0.001 grams of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare a 1 mM Intermediate Dilution:
-
Dilute the 10 mM stock solution 1:10 in 100% DMSO to create a 1 mM intermediate dilution.
-
Example: Add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.
-
-
Prepare the 10 µM Final Working Solution:
-
Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed complete cell culture medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Gently vortex or invert the tube to mix.
-
-
Vehicle Control:
-
Prepare a vehicle control solution by adding 1 µL of 100% DMSO to 999 µL of pre-warmed complete cell culture medium (final DMSO concentration of 0.1%).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound (prepared using serial dilutions of the working solution).
-
Include wells with vehicle control (medium with 0.1% DMSO) and untreated cells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value of this compound for the specific cell line.
-
Signaling Pathways and Experimental Workflows
This compound Delivery Workflow
Caption: Experimental workflow for this compound delivery in cell culture.
Simplified this compound-Modulated Signaling Pathway
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. One of the prominent pathways is the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Troubleshooting Logic for Compound Precipitation
References
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Saucerneol: A Comparative Analysis
For Immediate Release
[City, State] – A growing body of research highlights the potent anti-inflammatory properties of Saucerneol, a lignan (B3055560) isolated from Saururus chinensis. This guide provides a comprehensive comparison of this compound's efficacy with established anti-inflammatory agents, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, particularly its derivatives this compound D and this compound F, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These actions lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. This guide synthesizes available data to facilitate an objective evaluation of this compound's potential as a novel anti-inflammatory therapeutic.
Comparative Performance Data
The following tables summarize the in vitro and in vivo anti-inflammatory effects of this compound and compare them with the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325). It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
In Vitro Anti-Inflammatory Activity
| Compound | Model | Target | Metric | Result | Reference |
| This compound F | IgE/Ag-induced BMMCs | TNF-α Production | Inhibition | Dose-dependent suppression | [1] |
| This compound F | IgE/Ag-induced BMMCs | IL-6 Production | Inhibition | Dose-dependent suppression | [1] |
| Indomethacin | IL-1α-induced human synovial cells | PGE2 Release | IC50 | 5.5 ± 0.1 nM | [2] |
| Dexamethasone | LPS-stimulated whole-blood cell cultures | TNF-α Secretion | Inhibition | Dose-dependent suppression | [3] |
| Dexamethasone | LPS-stimulated whole-blood cell cultures | IL-6 Secretion | Inhibition | Inhibited by higher doses | [3][4] |
In Vivo Anti-Inflammatory Activity
| Compound | Model | Dosing | Effect | Reference |
| This compound | Not directly available in searched literature | - | - | |
| Indomethacin | Carrageenan-induced paw edema in rats | 10 mg/kg | 54% inhibition of edema at 3 hours | [5] |
| Dexamethasone | Carrageenan-induced paw edema in rats | 1 mg/kg, s.c. | 86.5% inhibition of edema at 3 hours | [1] |
| Dexamethasone | LPS-induced endotoxemia in mice | 10 mg/kg, i.p. | Protection against lethality and suppression of systemic TNF | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Inhibition of Inflammatory Mediators
Cell Culture and Treatment:
-
RAW 264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics. For experiments, cells are pre-treated with various concentrations of this compound, dexamethasone, or indomethacin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Bone Marrow-Derived Mast Cells (BMMCs): BMMCs are differentiated from mouse bone marrow cells and sensitized with anti-DNP IgE. Cells are then pre-treated with test compounds before being challenged with DNP-HSA to induce degranulation and cytokine release.
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent assay.
-
Cytokine (TNF-α, IL-6) Production: The concentrations of TNF-α and IL-6 in the culture medium are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Prostaglandin E2 (PGE2) Release: PGE2 levels are determined by enzyme immunoassay.
-
Protein Expression (iNOS, COX-2): Cellular protein lysates are subjected to SDS-PAGE and Western blotting using specific antibodies against iNOS and COX-2.
In Vivo Models of Inflammation
Carrageenan-Induced Paw Edema: This model is widely used to assess acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A subplantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.
-
Treatment: Test compounds (this compound, dexamethasone, indomethacin) or vehicle are administered, often intraperitoneally (i.p.) or orally (p.o.), at various time points before or after carrageenan injection.
-
Measurement of Edema: The paw volume is measured at different time intervals using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.[5][7][8]
LPS-Induced Endotoxemia: This model mimics systemic inflammation.
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Endotoxemia: A lethal or sub-lethal dose of LPS is administered via intraperitoneal (i.p.) injection.
-
Treatment: Test compounds are administered before or after the LPS challenge.
-
Assessment: Survival rates are monitored over a period of time (e.g., 48 hours). Serum levels of inflammatory cytokines like TNF-α and IL-6 are measured by ELISA to assess the systemic inflammatory response.[6][9][10]
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by targeting key intracellular signaling pathways. The diagrams below illustrate the proposed mechanisms of action.
References
- 1. This compound F inhibits tumor necrosis factor-α and IL-6 production by suppressing Fyn-mediated pathways in FcεRI-mediated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor necrosis factor alpha decreases, and interleukin-10 increases, the sensitivity of human monocytes to dexamethasone: potential regulation of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids limit lipopolysaccharide‐induced lethal inflammation by a double control system | EMBO Reports [link.springer.com]
- 7. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Saucerneol versus Standard Drugs
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Saucerneol, a tetrahydrofuran-type sesquilignan, against well-established anti-inflammatory drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Ibuprofen, and the corticosteroid Dexamethasone. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the relevant biological pathways to offer an objective assessment for drug development and research professionals.
Executive Summary
This compound D has demonstrated potent anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, with a half-maximal inhibitory concentration (IC50) of 2.62 µM.[1] This efficacy is comparable to or exceeds that of some established non-steroidal anti-inflammatory drugs (NSAIDs) under similar in vitro conditions. The mechanism of action for this compound involves the suppression of inducible nitric oxide synthase (iNOS) expression through the blockade of Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) activation.[1] In contrast, NSAIDs like Indomethacin and Ibuprofen primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, while corticosteroids such as Dexamethasone modulate gene transcription via intracellular glucocorticoid receptors.
Comparative Efficacy: In Vitro Inhibition of Inflammatory Mediators
The following table summarizes the available quantitative data on the inhibitory effects of this compound D and standard anti-inflammatory drugs on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.
| Compound | Target Mediator | IC50 (µM) | Reference |
| This compound D | Nitric Oxide (NO) | 2.62 | [1] |
| Indomethacin | Nitric Oxide (NO) | 56.8 | [2] |
| Prostaglandin E2 (PGE2) | 2.8 | [2] | |
| Tumor Necrosis Factor-α (TNF-α) | 143.7 | [2] | |
| Ibuprofen | Prostaglandin E2 (PGE2) | Inhibition demonstrated, specific IC50 in this model not available in cited results. | |
| Dexamethasone | Tumor Necrosis Factor-α (TNF-α) | Inhibition demonstrated, specific IC50 in this model not available in cited results. | |
| Interleukin-6 (IL-6) | Inhibition demonstrated, specific IC50 in this model not available in cited results. |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and conventional drugs are mediated by distinct signaling pathways.
This compound inhibits the production of inflammatory mediators by blocking the activation of MAPK and NF-κB pathways upstream of iNOS expression.[1]
NSAIDs directly inhibit COX enzymes, preventing the synthesis of prostaglandins from arachidonic acid. Corticosteroids bind to intracellular glucocorticoid receptors (GR), which then translocate to the nucleus to modulate the transcription of genes involved in the inflammatory response.
Experimental Protocols
The following section details the methodologies used to generate the in vitro data presented in this guide.
Cell Culture and Treatment
Murine macrophage-like RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in 24-well or 96-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.[3][4][5]
Prior to stimulation, cells were pre-treated with various concentrations of the test compounds (this compound D, Indomethacin, Ibuprofen, or Dexamethasone) for 1 to 2 hours.[6][7] Subsequently, inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a 24-hour incubation period.[3][7]
Measurement of Nitric Oxide (NO) Production
Nitrite (B80452) accumulation in the cell culture supernatant was measured as an indicator of NO production using the Griess reagent.[3][8] Briefly, 100 µL of cell culture medium was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[3][8] After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader.[3] A standard curve was generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.[9]
Measurement of Prostaglandin E2 (PGE2) Production
PGE2 levels in the cell culture supernatant were quantified using a commercial competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6][10] The assay typically involves adding the supernatant and an enzyme-conjugated PGE2 to a microplate pre-coated with anti-PGE2 antibodies.[10] Following incubation and washing steps, a substrate solution is added, and the resulting color development, which is inversely proportional to the amount of PGE2 in the sample, is measured at 450 nm.[11]
Measurement of Cytokine (TNF-α and IL-6) Production
The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants were determined using commercial ELISA kits.[12][13] The protocol generally involves adding the supernatant to a microplate coated with antibodies specific for the cytokine of interest.[12] After a series of incubation and washing steps with detection antibodies and enzyme conjugates, a substrate is added, and the absorbance is read at 450 nm.[12] The cytokine concentrations in the samples are then calculated based on a standard curve generated with recombinant cytokines.[13]
Conclusion
The available data indicates that this compound D is a potent inhibitor of nitric oxide production, a key mediator in the inflammatory process. Its efficacy in this regard appears to be superior to that of Indomethacin in the tested in vitro model. The distinct mechanism of action of this compound, targeting upstream signaling pathways (NF-κB and MAPK), suggests it may offer a different therapeutic profile compared to traditional NSAIDs and corticosteroids. Further research is warranted to fully elucidate the comparative efficacy of this compound on a broader range of inflammatory markers and in in vivo models to determine its full potential as a novel anti-inflammatory agent.
References
- 1. This compound D, a naturally occurring sesquilignan, inhibits LPS-induced iNOS expression in RAW264.7 cells by blocking NF-kappaB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Saucerneol and Saucerneol D: Bioactivity and Mechanisms
For Immediate Release
This guide provides a detailed comparative analysis of Saucerneol (B3030236) and this compound D, two lignans (B1203133) isolated from Saururus chinensis. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of these compounds.
Introduction
This compound and this compound D are bioactive lignans that have demonstrated a range of pharmacological effects. While structurally related, they exhibit distinct profiles in their biological activities, particularly in anti-inflammatory, anti-cancer, and bone metabolism pathways. This guide summarizes their known effects, presents available quantitative data for comparison, details the experimental protocols used in these evaluations, and visualizes the key signaling pathways involved.
Chemical Structures
| Compound | Molecular Formula | Molar Mass |
| This compound | C₃₁H₃₈O₈ | 538.6 g/mol |
| This compound D | C₂₁H₂₆O₇ | 390.4 g/mol |
Comparative Biological Activities
This compound has been primarily investigated for its potent anti-cancer properties, particularly against osteosarcoma, and its role in bone remodeling. In contrast, this compound D has been extensively studied for its anti-inflammatory and antioxidant effects. A direct comparison of their vasorelaxant activity has also been reported, revealing a significant difference in potency.
Data on Biological Activities
| Biological Activity | Target/Assay | This compound | This compound D | Reference |
| Vasorelaxant Activity | Rat Aorta (Endothelium-Intact) | EC₅₀: 2.2 µM | EC₅₀: 12.7 µM | [1] |
| Anti-inflammatory | LPS-induced NO Production (RAW 264.7 cells) | Not Reported | Effective at 25 µg/mL (66% inhibition) | [2] |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | Not Reported | Effective at 25 µg/mL | [2] |
| Anti-cancer | Anti-osteosarcoma (MG63 & SJSA-1 cells) | Induces apoptosis, inhibits migration | Not Reported | [3] |
| Bone Metabolism | Inhibition of Osteoclast Differentiation (RAW264.7 cells) | Dose-dependent inhibition | Not Reported | [4] |
| Antioxidant | Induction of Heme Oxygenase-1 (HO-1) | Not Reported | Induces HO-1 expression | [5] |
| Anti-asthmatic | OVA-induced Airway Inflammation (Mouse Model) | Not Reported | Effective at 20 & 40 mg/kg | [5] |
Signaling Pathways and Mechanisms of Action
This compound
This compound's biological effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and differentiation.
-
Anti-Osteosarcoma Activity: this compound has been shown to induce apoptosis and inhibit the migration and invasion of human osteosarcoma cells. This is achieved by increasing the generation of reactive oxygen species (ROS) and inhibiting the JAK2/STAT3 signaling pathway. The inhibition of STAT3, a critical transcription factor for cell survival and proliferation, leads to the downregulation of anti-apoptotic proteins and triggers programmed cell death.[3][6]
-
Inhibition of Osteoclast Differentiation: this compound inhibits the differentiation of osteoclasts, the cells responsible for bone resorption. It achieves this by suppressing the RANKL-induced activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[4][7] ERK is a critical component of the MAPK pathway that regulates osteoclastogenesis.
This compound D
This compound D primarily exerts its effects through potent anti-inflammatory and antioxidant mechanisms.
-
Anti-inflammatory and Antioxidant Effects: A key mechanism of this compound D is the induction of Heme Oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme.[5] This induction is mediated by the activation of the transcription factor Nrf2. The upregulation of HO-1 leads to a reduction in reactive oxygen species and suppresses inflammatory responses.[4][5] In lipopolysaccharide (LPS)-stimulated macrophages, this compound D has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-12, IL-1β, and TNF-α.[2][8]
-
Inhibition of Mast Cell Activation: this compound D has also been shown to suppress the generation of eicosanoids (prostaglandin D₂ and leukotriene C₄) and degranulation in mast cells. This is achieved by inhibiting the phosphorylation of Syk kinase, a crucial signaling molecule in the mast cell activation cascade, and its downstream pathways, including PLCγ1, MAPKs, and NF-κB.[9]
Experimental Protocols
Vasorelaxant Activity Assay
This protocol is used to determine the vasodilatory effects of compounds on isolated arterial rings.
-
Tissue Preparation: Thoracic aortas are dissected from rats and placed in a Krebs-Henseleit solution. The aorta is cleaned of connective tissues and cut into 2-3 mm wide rings. Endothelial integrity is verified by assessing the relaxation response to acetylcholine (B1216132) in phenylephrine-precontracted rings.
-
Experimental Procedure: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The rings are pre-contracted with phenylephrine (B352888) or norepinephrine. Once a stable contraction is achieved, cumulative concentrations of the test compounds (this compound or this compound D) are added to the bath to obtain a concentration-response curve.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction. The EC₅₀ value (the concentration that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This assay evaluates the potential of compounds to inhibit the inflammatory response in a macrophage cell line.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT): To determine non-cytotoxic concentrations, cells are treated with various concentrations of the test compounds for 24 hours. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured to determine cell viability.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-cytotoxic concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatants from the NO assay are quantified using specific ELISA kits.
-
Western Blot Analysis: To investigate the mechanism of action, the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated forms of MAPKs, NF-κB) are analyzed by Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]
- 3. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound D inhibits dendritic cell activation by inducing heme oxygenase-1, but not by directly inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Saucerneol: A Comparative Analysis of its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer properties of Saucerneol, a lignan (B3055560) isolated from Saururus chinensis. The content herein summarizes key experimental findings, compares its efficacy with established chemotherapeutic agents, and details the molecular pathways it modulates. All quantitative data is presented in standardized tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Executive Summary
This compound has demonstrated significant anticancer effects, particularly in osteosarcoma and nasopharyngeal carcinoma.[1] Its primary mechanism of action involves the induction of apoptosis and the inhibition of cell migration and invasion through the suppression of the JAK2/STAT3 signaling pathway.[1][2] Comparative analysis, based on available data, suggests that while this compound shows promise, its cytotoxic potency in osteosarcoma cell lines may be less than that of conventional chemotherapeutics like doxorubicin (B1662922) and cisplatin. However, its targeted mechanism of action and natural origin present a compelling case for further investigation, particularly in combination therapies.
Comparative Anticancer Efficacy
The following tables summarize the available data on the cytotoxic effects of this compound and standard chemotherapeutic agents on osteosarcoma cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may vary.
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines (24h treatment)
| Cell Line | p53 Status | IC50 (µM) |
| MG-63 | Mutant | Not explicitly stated, but less sensitive than SJSA-1.[1] |
| SJSA-1 | Wild-type | More sensitive to this compound than MG-63 cells.[1] |
Table 2: Comparative IC50 Values of Doxorubicin and Cisplatin in Osteosarcoma Cell Lines
| Compound | Cell Line | IC50 (µM) - 48h | IC50 (µM) - 24h |
| Doxorubicin | MG-63 | 1.14 | Not explicitly stated in the provided abstracts. |
| Cisplatin | MG-63 | Not explicitly stated in the provided abstracts. | 9.62 (48h value) |
| Doxorubicin | SJSA-1 | Not explicitly stated in the provided abstracts. | Not explicitly stated in the provided abstracts. |
| Cisplatin | SJSA-1 | Not explicitly stated in the provided abstracts. | Not explicitly stated in the provided abstracts. |
Note: The IC50 values for Doxorubicin and Cisplatin are sourced from multiple studies and are provided as a general comparison. Experimental conditions can influence these values.
Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
This compound exerts its anticancer effects by targeting the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metastasis in many cancers.[1] this compound has been shown to decrease the phosphorylation of both JAK2 and STAT3, leading to the downregulation of downstream anti-apoptotic and pro-metastatic proteins.[1]
Caption: this compound inhibits the JAK2/STAT3 pathway, leading to apoptosis and reduced cell migration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed osteosarcoma cells (MG-63 or SJSA-1) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or Cisplatin for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired compounds, then wash with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-JAK2, anti-p-STAT3, anti-Bcl-2, anti-MMP-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A streamlined workflow for Western Blot analysis.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add a medium containing the test compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Conclusion
This compound presents a promising profile as a novel anticancer agent, particularly for osteosarcoma. Its well-defined mechanism of action, centered on the inhibition of the critical JAK2/STAT3 signaling pathway, provides a strong rationale for its further development. While its standalone potency may not surpass that of established chemotherapeutics, its targeted approach could offer advantages in terms of reduced off-target toxicity. Future research should focus on in-vivo studies to validate these in-vitro findings and explore the potential of this compound in combination therapies to enhance the efficacy of existing cancer treatments.
References
Saucerneol's antioxidant capacity versus other natural compounds
In the landscape of natural compounds with therapeutic potential, Saucerneol, a lignan (B3055560) found in Saururus chinensis, presents a unique profile in terms of its antioxidant capabilities. Unlike many well-known natural antioxidants that directly scavenge free radicals, this compound primarily exhibits an indirect antioxidant effect. This guide provides a comparative overview of this compound's antioxidant mechanism against established natural compounds—Vitamin C, Quercetin, Resveratrol, and Curcumin—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Distinct Mechanisms of Antioxidant Action
This compound's antioxidant action is principally mediated through the induction of Heme Oxygenase-1 (HO-1) , a potent antioxidant enzyme.[1] This indirect mechanism involves the activation of the Nrf2 signaling pathway, which upregulates the expression of HO-1.[1] HO-1 catalyzes the degradation of heme into biliverdin, which is subsequently converted to bilirubin, a powerful endogenous antioxidant.[1] This pathway provides a sustained cellular defense against oxidative stress.
In contrast, compounds like Vitamin C, Quercetin, Resveratrol, and Curcumin are renowned for their direct antioxidant activity . They can directly donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby interrupting the damaging chain reactions of oxidation.
Quantitative Comparison of Antioxidant Capacity
While direct quantitative data for this compound from common antioxidant assays (DPPH, ABTS, FRAP, ORAC) is not extensively available in the literature due to its indirect mode of action, the following table summarizes the direct antioxidant capacities of several well-researched natural compounds. This data, gathered from various studies, is presented to offer a quantitative benchmark for direct-acting antioxidants.
Note: The values presented below are from different studies with varying experimental conditions. Direct comparison between all values may not be precise. IC50 denotes the concentration required to inhibit 50% of the radical activity; a lower IC50 indicates higher antioxidant potency.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50 / TEAC) | FRAP Assay (Value) | ORAC Assay (µmol TE/g) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Vitamin C | 82 µM[2] | 5.18 µg/mL (IC50)[3] | 1615 µM Fe(II)/g | 133 µmol TE/g[4] |
| Quercetin | 4.60 ± 0.3 µM[5] | 48.0 ± 4.4 µM (IC50)[5] | 4.72 FeSO₄ value[6] | Data varies |
| Resveratrol | 15.54 µg/mL[3] | 2.86 µg/mL (IC50)[3] | 5.1 µg/mL (IC₀.₅)[7] | 23,120[3] |
| Curcumin | 53 µM[2] | 2.58 µg/mL (IC50)[8] | 1240 ± 18.54 µM Fe(II)/g | >1,500,000[9] |
Visualizing the Antioxidant Mechanisms
The following diagrams illustrate the fundamental differences between direct and indirect antioxidant pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiotech.mx [ionbiotech.mx]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nature Identical Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Saucerneol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published scientific literature specifically detailing the neuroprotective effects of Saucerneol. The primary research available focuses on its anti-cancer properties, particularly in osteosarcoma. These studies have revealed that this compound can induce apoptosis (programmed cell death), promote the generation of reactive oxygen species (ROS), and inhibit the JAK2/STAT3 signaling pathway. While these findings are in a non-neurological context, they provide a foundation for exploring this compound's potential neuroprotective mechanisms.
This guide offers a comparative framework for researchers interested in investigating the neuroprotective capacity of this compound. It contrasts the known cellular effects of this compound with established neuroprotective mechanisms elicited by other natural compounds and outlines experimental protocols to test these hypotheses.
Comparative Analysis of Cellular Mechanisms
The following table compares the observed effects of this compound in cancer research with well-documented neuroprotective mechanisms of other phytochemicals. This comparison highlights potential avenues for investigating this compound's neuroprotective properties.
| Mechanism of Action | Observed Effects of this compound (in Osteosarcoma) | Established Neuroprotective Mechanisms of Other Phytochemicals | Potential for Neuroprotection by this compound |
| Oxidative Stress Modulation | Increases Reactive Oxygen Species (ROS) generation. | Many neuroprotective compounds act as antioxidants, reducing ROS levels to protect neurons from oxidative damage. The Nrf2/HO-1 pathway is a key target for enhancing antioxidant defenses.[1][2] | The pro-oxidant effect of this compound in cancer cells may not translate to neuroprotection. However, it is crucial to investigate its effect on neuronal ROS levels and the Nrf2 pathway, as context-dependent antioxidant or pro-oxidant activity is possible. |
| Inflammation | No direct data. | Inhibition of pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome is a common neuroprotective strategy.[1][3] | The JAK2/STAT3 pathway, inhibited by this compound, can be involved in inflammatory responses. Therefore, this compound's inhibition of this pathway could potentially confer anti-inflammatory and neuroprotective effects. |
| Apoptosis (Programmed Cell Death) | Induces apoptosis in cancer cells. | Inhibition of apoptotic pathways in neurons is a key neuroprotective mechanism. This often involves modulating the expression of Bcl-2 family proteins.[2] | While this compound induces apoptosis in cancer cells, its effect on neurons under stress conditions needs to be determined. It could potentially selectively target damaged neurons or have a different effect altogether in a neuronal context. |
| Signaling Pathways | Inhibits the JAK2/STAT3 pathway. | Neuroprotective compounds modulate various signaling pathways, including the BDNF/TrkB pathway for neuronal survival and synaptic plasticity, and the PI3K/Akt pathway, which is crucial for cell survival.[1][2] | The inhibition of the JAK2/STAT3 pathway by this compound could be a novel neuroprotective mechanism, as this pathway can contribute to neuroinflammation. |
Experimental Protocols for Assessing Neuroprotective Effects
To investigate the potential neuroprotective effects of this compound, a series of in vitro experiments can be conducted. Below is a detailed protocol for a common neuroprotection assay.
In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells (a commonly used model for neurodegenerative disease research).
Materials:
-
This compound
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability assessment
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor. For example, add H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells for a further 24 hours. A control group without the stressor should also be maintained.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated and not exposed to the stressor). Compare the viability of cells pre-treated with this compound to the cells treated only with the oxidative stressor.
Visualizing Potential Mechanisms
The following diagrams illustrate the known signaling pathway of this compound and a common neuroprotective pathway that could be investigated for this compound.
Caption: Known signaling effects of this compound in osteosarcoma cells.
Caption: The Nrf2-mediated antioxidant response pathway, a key target for neuroprotection.
References
- 1. Hydroxytyrosol and Parkinson's disease: protective actions against alpha-synuclein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound found in fruit shows promise for Parkinson’s | Parkinson's UK [parkinsons.org.uk]
- 3. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of Saucerneol and other structurally related sesquilignans. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer an objective comparison of their anti-inflammatory, antioxidant, and anticancer activities.
Comparative Analysis of Bioactivities
The following tables summarize the quantitative data on the biological activities of this compound D, Sinkianlignans, Machilin D, and Asarinin. It is important to note that the data are compiled from various studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Inhibitory Concentration (IC50) | Reference |
| This compound D | Nitric Oxide (NO) Production | RAW 264.7 | 25 µg/mL (inhibited NO expression by 44%) | [1] |
| Sinkianlignan (Compound 1) | Nitric Oxide (NO) Production | RAW 264.7 | 17.6 ± 0.4 µM | [2][3] |
| Sinkianlignan (Compound 2) | Nitric Oxide (NO) Production | RAW 264.7 | 14.9 ± 0.1 µM | [2][3] |
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| Machilin D | Breast Cancer (MDA-MB-231) | Mammosphere Formation | 50 µM (inhibited formation) | [4][5] |
| Asarinin | Ovarian Cancer (A2780) | Not Specified | 38.45 µM | [6] |
| Asarinin | Ovarian Cancer (SKOV3) | Not Specified | 60.87 µM | [6] |
| Asarinin | Breast Cancer (MCF-7) | Not Specified | 67.25 µM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-Inflammatory Activity Assay (Nitric Oxide Production)
Objective: To evaluate the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the compound-treated groups to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, etc.).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with different concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle-treated control group is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging capacity of a compound.
Protocol:
-
DPPH Solution Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals by the test compound.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and related sesquilignans are mediated through the modulation of various intracellular signaling pathways.
This compound D Anti-Inflammatory Pathway
This compound D has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.
Caption: this compound D inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the biological activities of natural compounds like this compound and related sesquilignans involves a series of in vitro assays.
Caption: A generalized workflow for the bioactivity screening of sesquilignans.
Conclusion
References
- 1. d-nb.info [d-nb.info]
- 2. Isolation, Identification, Anti-Inflammatory, and In Silico Analysis of New Lignans from the Resin of Ferula sinkiangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking Saucerneol's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saucerneol's therapeutic potential against established treatments in key disease areas. The following sections present available experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways to offer an objective assessment of this compound's performance.
Anti-Cancer Potential: Osteosarcoma
This compound (B3030236) has demonstrated cytotoxic effects against human osteosarcoma cell lines. This section compares its reported activity with cisplatin (B142131), a standard chemotherapeutic agent for osteosarcoma.
Data Presentation: In Vitro Cytotoxicity Against Osteosarcoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Time Point | Citation |
| This compound | MG63 (p53-mutant) | Data not available; reported to significantly reduce cell viability. | 24 hours | [1][2] |
| SJSA-1 (p53 wild-type) | Data not available; reported to be more sensitive to this compound than MG63 cells. | 24 hours | [1] | |
| Cisplatin | MG63 | ~5.0 - 10.0 | 48 hours | |
| SJSA-1 | Data not available |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The provided information is based on qualitative descriptions of its effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in the assessment of this compound and cisplatin cytotoxicity against osteosarcoma cell lines.[1][3]
-
Cell Culture: Human osteosarcoma cell lines, MG63 and SJSA-1, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or cisplatin for 24 to 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150-200 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway
This compound's Inhibition of the JAK2/STAT3 Pathway in Osteosarcoma
This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and migration.[1][2]
Anti-Inflammatory Potential: Airway Inflammation
This compound D, a derivative of this compound, has been investigated for its anti-inflammatory effects in a mouse model of ovalbumin (OVA)-induced airway inflammation, a common model for studying asthma.[4] Its performance is compared with dexamethasone (B1670325), a corticosteroid widely used for treating asthma and other inflammatory conditions.
Data Presentation: In Vivo Anti-Inflammatory Effects
| Compound | Model | Dosage | Key Findings | Citation |
| This compound D | OVA-induced airway inflammation in mice | 20 and 40 mg/kg (oral) | Significantly inhibited the number of OVA-induced inflammatory cells (including eosinophils) in bronchoalveolar lavage fluid (BALF). Reduced the production of Th2-type cytokines. | [4] |
| Dexamethasone | OVA-induced airway inflammation in mice | 1-5 mg/kg (intraperitoneal) | Significantly reduces the number of total inflammatory cells and eosinophils in BALF. Decreases levels of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. |
Note: Quantitative percentage inhibition data for this compound D was not available in the reviewed literature. The comparison is based on the reported significant reductions.
Experimental Protocols
Ovalbumin (OVA)-Induced Airway Inflammation Mouse Model
This protocol is a standard method for inducing an allergic airway inflammation response in mice.[4]
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge: From days 21 to 24, mice are challenged daily with an intranasal administration of 1% OVA in phosphate-buffered saline.
-
Treatment: this compound D (20 or 40 mg/kg) or dexamethasone is administered orally or intraperitoneally, respectively, once daily from days 26-30, typically 1-4 hours before the OVA challenge.
-
Sample Collection: 24-48 hours after the final challenge, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Lung tissues are collected for histological analysis.
-
Analysis:
-
Cell Counts: Total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF are determined using a hemocytometer and Wright-Giemsa staining.
-
Cytokine Levels: Levels of cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.
-
Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Signaling Pathway
This compound D's Induction of Heme Oxygenase-1 (HO-1) Expression
The anti-inflammatory effects of this compound D are associated with the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[4]
Summary and Future Directions
The available evidence suggests that this compound possesses promising anti-cancer and anti-inflammatory properties. In preclinical models, it demonstrates the ability to induce apoptosis in osteosarcoma cells and attenuate airway inflammation. The primary mechanisms of action appear to involve the modulation of key signaling pathways such as JAK2/STAT3 and the induction of the protective enzyme HO-1.
However, a direct quantitative comparison with standard-of-care drugs is currently limited by the lack of publicly available data, such as IC50 values for its anti-cancer effects and detailed dose-response curves for its anti-inflammatory activities. Future research should focus on generating this quantitative data to more definitively position this compound's therapeutic potential relative to existing treatments. Further in-depth studies are also warranted to fully elucidate the upstream and downstream targets of this compound and to evaluate its safety and efficacy in more complex in vivo models.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural-like Chalcones with Antitumor Activity on Human MG63 Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Saucerneol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of Saucerneol, a lignan (B3055560) compound, in a laboratory setting.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of uncharacterized chemical compounds and general laboratory chemical waste management guidelines.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, isolate the area and clean it up using appropriate absorbent materials. The contaminated materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for professional disposal.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific hazard information, this compound waste must be classified and handled as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. This is to prevent potentially dangerous chemical reactions.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, weighing boats), and used PPE in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible container.
-
2. Waste Collection and Container Management:
-
Container Selection: Use containers that are in good condition, compatible with this compound, and have secure, tight-fitting lids. The original product container, if empty, can be a suitable option for collecting the same waste.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.
-
Keep Containers Closed: Waste containers should remain closed at all times, except when adding waste.[1] This prevents the release of vapors and reduces the risk of spills.
3. On-site Storage:
-
Designated Satellite Accumulation Area (SAA): Store this compound waste in a designated and properly marked SAA at or near the point of generation.[1][2]
-
Secondary Containment: Place waste containers in secondary containment trays to capture any potential leaks.
4. Final Disposal:
-
Contact EHS: Never dispose of this compound down the drain or in the regular trash.[2][3] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide Information: Be prepared to provide the EHS office with all available information about the this compound waste, including its composition and volume.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
Quantitative Data Summary
As specific quantitative data for this compound's disposal parameters (e.g., degradation rates, toxicity levels) are not available, the following table summarizes its known physical and chemical properties, which are important for handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₈O₈ | PubChem |
| Molecular Weight | 538.6 g/mol | PubChem |
Experimental Protocols
In the absence of specific experimental protocols for the disposal of this compound, the recommended procedure is to follow the general guidelines for laboratory chemical waste disposal as outlined by your institution's EHS department and regulatory bodies such as the Environmental Protection Agency (EPA).
This compound Disposal Workflow
The following diagram illustrates the essential steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Saucerneol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Saucerneol. It includes procedural, step-by-step guidance for operations and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that the specific hazards of this compound have not been fully characterized, a comprehensive approach to personal protection is critical.[1][2][3] The following PPE is mandatory when handling this compound in solid (powder) or solution form:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash-proof, conforming to ANSI Z87.1 standards. A face shield should be worn for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned, and made of a flame-resistant material. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood. |
| Footwear | Closed-Toe Shoes | Shoes should be made of a non-porous material. |
Operational Plan
A systematic approach to handling this compound will minimize exposure and reduce the risk of contamination.
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing solid this compound, use a tared container inside the fume hood to prevent the dispersal of fine particles.
-
Use anti-static weighing dishes if the compound is prone to static electricity.
2. Dissolving and Solution Preparation:
-
Add solvent to the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented as necessary.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
3. Experimental Use:
-
When transferring solutions, use appropriate volumetric pipettes with a pipette aid; never pipette by mouth.[1]
-
Keep all containers of this compound sealed when not in immediate use.
-
Work on a disposable absorbent bench liner to contain any potential spills.
4. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4][5][6]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and compatible hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name. |
| Contaminated Labware | Disposable items (e.g., gloves, pipette tips) should be placed in a designated hazardous waste bag. Glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. |
| This compound Solutions | Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Stock Containers | Once empty, triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the original label before disposing of the container according to institutional guidelines.[7] |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6] Do not dispose of this compound down the drain or in regular trash.[5][6]
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₈O₈ | PubChem |
| Molecular Weight | 538.6 g/mol | PubChem |
| IUPAC Name | 4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | PubChem |
Experimental Protocols
Detailed experimental protocols for the use of this compound will be specific to the research being conducted. The general operational plan provided above should be adapted to the specific requirements of your experiment. For example, in cell culture experiments, sterile filtration of this compound solutions will be a necessary step after dissolution. Always refer to your institution's specific guidelines for working with bioactive compounds in your experimental models.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. LAB SAFETY - BIOBASE [biobase.cc]
- 4. danielshealth.com [danielshealth.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
